(R)-TCO-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,4E)-cyclooct-4-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-CMLYIYFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85081-69-2 | |
| Record name | 85081-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The (R)-TCO-OH Advantage: A Technical Guide to its Mechanism of Action in Bioorthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of chemical biology, drug development, and molecular imaging, the ability to specifically and efficiently label biomolecules in complex biological systems is paramount. Bioorthogonal chemistry, and specifically "click chemistry," provides a powerful toolkit for these applications. Among the most potent of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz). This reaction is renowned for its exceptional speed, specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]
This technical guide provides an in-depth exploration of the mechanism, kinetics, and application of a key reagent in this class: (R)-TCO-OH. We will delve into the structural features that govern its reactivity, provide quantitative data to compare it with other reagents, and present detailed experimental protocols for its use in bioconjugation.
Core Mechanism of Action: The Strain-Promoted IEDDA Reaction
The utility of this compound in click chemistry is rooted in the strain-promoted inverse-electron-demand Diels-Alder (SPIEDDA) reaction. The trans double bond within the eight-membered ring of the TCO molecule induces significant ring strain, making it a highly reactive dienophile.[3][4] The reaction with an electron-deficient tetrazine (the diene) proceeds via a two-step mechanism:
-
[4+2] Cycloaddition: The reaction initiates with a rapid [4+2] cycloaddition between the electron-rich TCO and the electron-poor tetrazine. This forms a highly unstable, tricyclic intermediate.
-
Retro-Diels-Alder Elimination: The intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂). This step drives the reaction to completion and forms a stable, fluorescent dihydropyridazine conjugate.[1]
This entire process is exceptionally fast and bioorthogonal, meaning the TCO and tetrazine moieties react exclusively with each other and not with native biological functional groups.
Quantitative Analysis: Reactivity and Stability
The reactivity of TCO derivatives is primarily governed by two factors: ring strain and the stereochemistry of substituents. The hydroxyl group (-OH) in this compound can exist in either an axial or equatorial position relative to the ring. The axial isomer generally exhibits significantly faster reaction kinetics due to increased steric strain, which is relieved in the transition state.
The following tables summarize key quantitative data for TCO-OH isomers and related derivatives, demonstrating the profound impact of stereochemistry and structural modifications on reaction speed and stability.
Table 1: Comparative Second-Order Rate Constants (k₂) for TCO Derivatives
| TCO Derivative | Tetrazine Partner | k₂ (M⁻¹s⁻¹) | Solvent/Conditions |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 273,000 | PBS, 37°C |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 80,200 (± 200) | Water, 25°C |
| equatorial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 22,600 (± 40) | Water, 25°C |
| TCO (parent) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| s-TCO (strained) | 3,6-di-(2-pyridyl)-s-tetrazine derivative | 3,300,000 (± 40,000) | Water, 25°C |
| TCO-conjugated CC49 mAb | [¹¹¹In]In-labeled-Tz | 13,000 (± 80) | PBS, 37°C |
Data compiled from multiple sources. Note that the (R)- designation refers to the specific stereoisomer of the TCO core.
Table 2: Stability Profile of TCO Derivatives
| TCO Derivative | Condition | Stability Profile |
| axial-TCO-COOH | PBS, 37°C | Stable for at least 7 days. |
| axial-TCO-COOH | Mouse Serum, 37°C | Stable for up to 4 hours; degradation observed after 16 hours. |
| TCO-conjugated CC49 mAb | In vivo (mouse) | ~75% of TCO remained reactive after 24 hours. |
| s-TCO (strained) | High thiol concentrations (30 mM) | Rapidly isomerizes to the unreactive cis-cyclooctene (CCO) form. |
Data compiled from multiple sources. A primary deactivation pathway for TCOs in biological media is isomerization to their unreactive CCO form, a process that can be influenced by interactions with copper-containing proteins.
Experimental Protocols
The hydroxyl group of this compound serves as a versatile handle for conjugation. It can be activated (e.g., by conversion to an N-hydroxysuccinimide (NHS) ester or p-nitrophenyl carbonate) to react with primary amines like lysine residues on proteins, or it can be used to attach linkers for conjugating other molecules of interest, such as drugs or imaging agents.
Protocol 1: General Procedure for Antibody Labeling with a TCO-NHS Ester
This protocol outlines the fundamental steps for conjugating a TCO moiety to an antibody via primary amines. The this compound must first be converted to its corresponding NHS ester derivative before starting this procedure.
Materials:
-
Antibody of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., 1X PBS, pH 7.4-8.5)
-
TCO-NHS ester (10 mM stock in anhydrous DMSO or DMF)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment for purification
Methodology:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free reaction buffer using a desalting spin column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO reagent by purifying the antibody conjugate using a desalting spin column or dialysis against the desired storage buffer (e.g., 1X PBS).
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The TCO-labeled antibody is now ready for reaction with a tetrazine-functionalized molecule.
Protocol 2: Pretargeted In Vivo Imaging
Pretargeted imaging is a powerful application of TCO-tetrazine chemistry, particularly in nuclear medicine. The strategy separates the targeting and imaging steps to improve tumor-to-background signal ratios and reduce radiation dose to non-target tissues.
Methodology:
-
Step 1: Administration of TCO-Antibody: A TCO-labeled monoclonal antibody (mAb), specific for a tumor antigen, is administered to the subject.
-
Step 2: Clearance Period: A waiting period (typically 24-72 hours) allows the TCO-mAb to accumulate at the tumor site while unbound conjugate clears from circulation.
-
Step 3: Administration of Radiolabeled Tetrazine: A small, rapidly clearing, radiolabeled tetrazine probe is administered.
-
Step 4: In Vivo Click Reaction & Imaging: The radiolabeled tetrazine rapidly finds and "clicks" with the TCO-mAb accumulated at the tumor site. Unbound tetrazine is quickly cleared from the body through the kidneys. Imaging (e.g., PET or SPECT) is then performed, revealing a high-contrast image of the target tissue.
Conclusion
This compound and its derivatives are exceptionally powerful tools in the field of bioorthogonal chemistry. The mechanism of action, driven by the strain-promoted inverse-electron-demand Diels-Alder reaction, provides unrivaled kinetics, allowing for efficient and specific bioconjugation in complex biological environments. The stereochemistry of the hydroxyl group offers a handle to tune reactivity, with the axial isomer providing a significant kinetic advantage. By understanding the core mechanism, quantitative reactivity, and appropriate experimental protocols, researchers can effectively leverage the this compound platform to advance the frontiers of targeted therapeutics, in vivo imaging, and fundamental biological discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Pretargeted Imaging beyond the Blood–Brain Barrier—Utopia or Feasible? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
understanding the structure of (R)-TCO-OH
An In-depth Technical Guide to (R)-TCO-OH for Advanced Research
This compound, or (R)-trans-cyclooct-4-enol, is a pivotal tool in the field of chemical biology and drug development. As a trans-cyclooctene (TCO) derivative, its core utility lies in its highly strained double bond, which enables extremely rapid and specific reactions with tetrazine partners. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry, allowing for chemical ligations to proceed in complex biological environments without interfering with native processes.[1][2]
The "(R)" designation specifies the stereochemistry at the carbon atom bearing the hydroxyl group, and the "trans" configuration of the ring is essential for its high reactivity.[1] The hydroxyl (-OH) group provides a convenient and versatile chemical handle for conjugation to a wide array of molecules, including proteins, antibodies, fluorescent probes, and therapeutic agents.[3] this compound is particularly prominent as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the structure, properties, and application of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Identifier | Value | Reference |
| IUPAC Name | (R,E)-cyclooct-4-en-1-ol | |
| Synonyms | (R)-trans-Cyclooctenol | |
| CAS Number | 39637-78-0 | |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| Exact Mass | 126.1045 u |
| Property | Value | Reference |
| Appearance | Liquid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO | |
| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Should be kept dry and dark. |
Reactivity and Kinetic Data
The defining feature of this compound is its rapid reactivity with tetrazines. The rate of the IEDDA reaction is influenced by the specific TCO isomer (axial vs. equatorial) and the electronic properties of the tetrazine. The axial isomer, where the functional group is perpendicular to the plane of the ring, is generally more reactive than the equatorial isomer.
| Reaction Parameter | Value | Context | Reference |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition | Strain-promoted, catalyst-free "click" reaction. | |
| Reaction Partner | 1,2,4,5-tetrazine derivatives | Forms a stable dihydropyridazine linkage. | |
| Second-order Rate Constant (k₂) of parent TCO | ~2,000 M⁻¹s⁻¹ | Reaction with 3,6-dipyridyl-s-tetrazine. | |
| Second-order Rate Constant (k₂) of antibody-TCO conjugate | ~13,000 M⁻¹s⁻¹ | Reaction with an Indium-labeled tetrazine in PBS at 37°C. |
Experimental Protocols
General Protocol for Biomolecule Labeling via TCO-Tetrazine Ligation
This protocol describes a general workflow for conjugating a TCO-functionalized molecule (e.g., an antibody modified with this compound) to a tetrazine-bearing payload (e.g., a fluorescent dye).
Materials:
-
TCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Tetrazine-payload dissolved in a compatible solvent (e.g., DMSO, DMF).
-
Reaction buffer (e.g., PBS).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Methodology:
-
Preparation: Dissolve the TCO-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Addition: Add the tetrazine-payload solution to the biomolecule solution. A 1.5 to 10-fold molar excess of the tetrazine reagent is typically used to ensure complete labeling of the TCO sites. The final concentration of organic solvent (like DMSO) should be kept low (ideally <10%) to avoid denaturation of the biomolecule.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 1 to 4 hours. The reaction is often complete within minutes due to the fast kinetics.
-
Purification: Remove the excess, unreacted tetrazine-payload from the conjugated biomolecule using a suitable purification method. For proteins, SEC is highly effective.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (for proteins), or SDS-PAGE.
Synthesis of this compound via Photochemical Isomerization
The synthesis of trans-cyclooctenes is most commonly achieved through the photochemical isomerization of their more stable cis-isomers.
Materials:
-
(R)-cis-cyclooct-4-enol.
-
Acetone (as a photosensitizer).
-
Anhydrous, deoxygenated solvent (e.g., cyclohexane).
-
UV photoreactor equipped with a quartz immersion well and a low-pressure mercury lamp (emitting at ~254 nm).
-
Purification system (e.g., flash column chromatography).
Methodology:
-
Solution Preparation: Prepare a dilute solution (e.g., 0.05 M) of (R)-cis-cyclooct-4-enol and acetone in the chosen solvent. The solution must be thoroughly deoxygenated by bubbling with nitrogen or argon for at least 30 minutes to prevent side reactions.
-
Irradiation: Irradiate the solution in the photoreactor at low temperature (e.g., 0°C). The progress of the isomerization from the cis to the trans isomer can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction has reached the desired cis/trans photostationary state, stop the irradiation and concentrate the solvent under reduced pressure.
-
Purification: The resulting mixture contains the desired this compound (as a mix of axial and equatorial diastereomers) and remaining (R)-cis-cyclooct-4-enol. These isomers are separated using flash column chromatography on silica gel. The separation can be challenging and requires careful optimization of the solvent system.
Visualizations of Workflows and Pathways
The following diagrams illustrate key processes and relationships involving this compound.
References
(R)-TCO-OH and Tetrazine Ligation: A Technical Guide for Bioorthogonal Chemistry
This guide provides an in-depth overview of the inverse-electron-demand Diels-Alder (IEDDA) reaction between (R)-TCO-OH (a strained trans-cyclooctene) and tetrazines. This bioorthogonal ligation has become a cornerstone in chemical biology, drug development, and molecular imaging due to its exceptionally fast kinetics and high specificity. This document outlines the fundamental principles, quantitative data, experimental protocols, and common workflows associated with this powerful chemical tool.
Core Principles of the TCO-Tetrazine Ligation
The reaction between a trans-cyclooctene (TCO) and a tetrazine is a type of [4+2] cycloaddition. The high ring strain of the TCO and the electron-deficient nature of the tetrazine ring system drive the reaction forward with remarkable speed, often without the need for a catalyst. The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This process is irreversible and forms a covalent bond.
This compound is a specific, chiral isomer of TCO that includes a hydroxyl group. This hydroxyl group enhances the hydrophilicity of the molecule, improving its solubility and behavior in aqueous biological systems, which is a significant advantage over more hydrophobic TCO analogs. The "(R)" designation refers to the stereochemistry of the molecule, which can influence its reactivity and interaction with biological systems.
The key features of this ligation are:
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Extraordinary Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.
-
High Specificity: TCOs and tetrazines are mutually reactive and generally do not cross-react with native biological functional groups, ensuring that the reaction only occurs between the intended partners.
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without apparent toxicity.
-
Irreversible Bond Formation: The release of N₂ gas makes the reaction irreversible, leading to the formation of a stable conjugate.
Quantitative Reaction Data
The kinetics of the TCO-tetrazine ligation can be influenced by the specific structures of both the TCO and the tetrazine, as well as the reaction conditions. The data below provides a summary of typical kinetic parameters.
Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligations
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
|---|---|---|---|
| This compound and 3,6-di-(2-pyridyl)-s-tetrazine (H-Tetrazine) | ~3.3 x 10⁵ | Acetonitrile/Water | |
| TCO and H-Tetrazine | ~2 x 10³ | Acetonitrile | |
| TCO and 3,6-diphenyl-s-tetrazine | ~1 x 10³ | Organic Solvent |
| (E)-cyclooct-4-enol and H-Tetrazine | ~1.3 x 10⁵ | Acetonitrile/Water | |
Note: Rate constants can vary significantly based on the specific tetrazine derivative used. Electron-withdrawing groups on the tetrazine can increase the reaction rate.
Table 2: Stability of this compound
| Condition | Half-life (t₁/₂) | Notes |
|---|---|---|
| Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions. |
| Presence of Thiols (e.g., GSH) | > 24 hours | Shows good stability in the presence of biological nucleophiles. |
| Serum/Plasma | > 12 hours | Stability is sufficient for many in vivo applications. |
Experimental Protocols
Below are generalized protocols for common applications of this compound and tetrazine ligation. Researchers should optimize concentrations, incubation times, and purification methods for their specific system.
Protocol 1: General Protein-Small Molecule Conjugation
This protocol describes the labeling of a TCO-functionalized protein with a tetrazine-containing fluorescent dye.
Materials:
-
This compound functionalized protein (e.g., antibody-TCO) in PBS (pH 7.4)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5) dissolved in DMSO
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Phosphate-buffered saline (PBS), pH 7.4
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Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of the TCO-protein in PBS.
-
Prepare a 10 mM stock solution of the Tetrazine-fluorophore in anhydrous DMSO.
-
-
Ligation Reaction:
-
To the TCO-protein solution, add a 5- to 10-fold molar excess of the Tetrazine-fluorophore stock solution. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
Gently mix the solution and incubate at room temperature for 30-60 minutes. For more sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.
-
-
Purification:
-
Remove the unreacted Tetrazine-fluorophore by running the reaction mixture through a pre-equilibrated SEC column (PD-10).
-
Elute the labeled protein using PBS.
-
Collect the colored fractions containing the successfully labeled protein conjugate.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore (e.g., at 650 nm for Cy5).
-
Further analysis can be performed using SDS-PAGE or mass spectrometry.
-
Protocol 2: Live-Cell Labeling for Fluorescence Microscopy
This protocol outlines the labeling of a TCO-modified cell-surface protein with a tetrazine-fluorophore for imaging. This is a common strategy in pre-targeted imaging.
Materials:
-
Adherent cells expressing a TCO-modified surface protein, cultured in a glass-bottom dish.
-
This compound labeling reagent (e.g., an antibody or ligand functionalized with TCO).
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Tetrazine-fluorophore (cell-impermeable).
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Cell culture medium (e.g., DMEM).
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Wash buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺).
Methodology:
-
Pre-targeting Step (TCO Installation):
-
Incubate the cells with the TCO-labeling reagent (e.g., 10 µg/mL of a TCO-antibody) in cell culture medium for 1 hour at 37°C. This allows the TCO moiety to bind to the target on the cell surface.
-
Wash the cells three times with wash buffer to remove any unbound TCO-reagent.
-
-
Ligation Step (Tetrazine Reaction):
-
Add the Tetrazine-fluorophore to the cells at a final concentration of 5-10 µM in fresh culture medium.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with wash buffer to remove unreacted tetrazine-fluorophore.
-
-
Imaging:
-
Add fresh medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Diagrams and Workflows
Reaction Mechanism
The following diagram illustrates the two-step mechanism of the inverse-electron-demand Diels-Alder reaction between this compound and a generic tetrazine.
Caption: The IEDDA ligation mechanism between TCO and tetrazine.
Note: The images in the DOT script above are placeholders. A functional Graphviz renderer would require actual image files for a visual representation of the chemical structures.
Pre-targeted Cell Imaging Workflow
This diagram shows a typical workflow for pre-targeted live-cell imaging, as described in Protocol 2. This strategy improves the signal-to-noise ratio by separating the targeting step from the imaging step.
Caption: A two-step workflow for pre-targeted live-cell imaging.
(R)-TCO-OH as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] While the ligands confer specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its stability, solubility, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase). This guide provides a comprehensive technical overview of the role and application of (R)-TCO-OH, a specialized linker used in PROTAC synthesis.
The PROTAC Mechanism of Action
PROTACs function by acting as a bridge between a specific POI and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Role and Physicochemical Properties of this compound
This compound, or (R)-trans-cyclooctenol, is an alkyl chain-based PROTAC linker. Its structure incorporates a strained trans-cyclooctene (TCO) ring, a key functional group that enables its use in bioorthogonal chemistry.
Key Functions:
-
Spatial Scaffolding: Like all PROTAC linkers, this compound connects the POI-binding and E3-ligase-recruiting ligands, enabling the formation of the crucial ternary complex. The length and flexibility of the alkyl chain are important parameters that must be optimized for each specific POI-E3 ligase pair.
-
Click Chemistry Reagent: The defining feature of this compound is its TCO group. This group participates in a highly efficient and specific "click" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules. This reaction is exceptionally fast and can proceed under biocompatible conditions, making it a powerful tool for PROTAC synthesis.
This "clickable" nature allows for a modular and convergent synthesis strategy. Instead of building the entire PROTAC in a linear fashion, chemists can synthesize two precursor fragments—one containing the this compound linker and the other a tetrazine moiety—and then conjugate them in a final, high-yield step. This approach significantly accelerates the generation of PROTAC libraries for linker optimization.
Data Presentation: Physicochemical and Efficacy Data
The development of orally bioavailable PROTACs is challenging due to their high molecular weight and other properties that place them "beyond the Rule of Five" (bRo5). Understanding the physicochemical properties is crucial for optimizing absorption and cell permeability.
Table 1: General Physicochemical Properties of PROTACs
| Property | Typical Range | Implication for Drug Development |
|---|---|---|
| Molecular Weight (MW) | > 500 Da | Can negatively impact cell permeability and oral absorption. |
| Topological Polar Surface Area (TPSA) | High | Often associated with poor membrane permeability. |
| Hydrogen Bond Donors (HBD) | > 5 | Can limit passive diffusion across cell membranes. |
| Lipophilicity (cLogP) | > 5 | High lipophilicity can lead to poor solubility and high metabolic clearance. |
| Aqueous Solubility | Generally Low | Poses challenges for formulation and achieving therapeutic concentrations. |
Table 2: Efficacy Data for TCO-ARV-771 (A TCO-Containing PROTAC Prodrug Example)
| Compound/Combination | Target Protein | Cell Line | Key Result | Reference |
|---|---|---|---|---|
| TCO-ARV-771 (400 nM) + c(RGDyK)-Tz (1.0 µM) | BRD4 | HeLa | Complete degradation of BRD4 after 3 hours. | |
| TCO-ARV-771 alone (100-400 nM) | BRD4 | HeLa | No significant BRD4 degradation. | |
| Co-treatment of TCO-ARV-771 and c(RGDyK)-Tz | - | HeLa | Antiproliferative IC₅₀ = 389 nM. |
| ARV-771 (active degrader) | - | HeLa | Antiproliferative IC₅₀ = 466 nM. | |
Data from Yang C, et al. (2023). This study demonstrates the utility of the TCO-tetrazine click reaction for targeted activation of a PROTAC, showcasing a sophisticated application of this linker chemistry.
Experimental Protocols
Evaluating the efficacy of a PROTAC involves a series of biophysical and cell-based assays to confirm target engagement, ternary complex formation, and subsequent protein degradation.
4.1 Biophysical Assay: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the interactions between the PROTAC, the POI, and the E3 ligase.
-
Objective: To quantify the stability and cooperativity of the POI-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Immobilization: Covalently immobilize the biotinylated POI onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC-POI): Flow a series of concentrations of the PROTAC over the POI-coated surface to determine the binding affinity (K_D) of the PROTAC for the POI.
-
Binary Interaction (PROTAC-E3): In a separate experiment, immobilize the E3 ligase and flow the PROTAC over the surface to determine its K_D for the E3 ligase.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the PROTAC with varying concentrations of the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Injection: Flow the PROTAC-E3 ligase mixtures over the POI-coated sensor surface.
-
Data Analysis: An increase in the binding response compared to the PROTAC-POI binary interaction indicates the formation of the ternary complex. The kinetics of association and dissociation are measured to determine the stability of the complex. Cooperativity (alpha), a measure of how the binding of one protein partner influences the binding of the other, can be calculated from the binding affinities.
-
4.2 Cell-Based Assay: Western Blot for Target Protein Degradation
Western blotting is a standard method to directly measure the reduction in the levels of the target protein within cells following PROTAC treatment.
-
Objective: To determine the degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ) of the PROTAC.
-
Methodology:
-
Cell Culture: Plate cells of a relevant line (e.g., a cancer cell line overexpressing the POI) in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining POI relative to the vehicle control against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
The linker component of a PROTAC is far more than a passive spacer; it is a key driver of the molecule's biological activity and pharmaceutical properties. This compound stands out as a sophisticated linker tool for PROTAC development. Its primary advantage lies in the integration of a trans-cyclooctene group, which enables the use of rapid, efficient, and bioorthogonal click chemistry for PROTAC synthesis and conjugation. This modular approach facilitates the rapid assembly of PROTAC libraries, which is essential for optimizing the complex structure-activity relationships that govern targeted protein degradation. The application of TCO-based linkers in creating activatable prodrugs further highlights the versatility and potential of this chemistry to develop more precise and controllable protein-degrading therapeutics. As the field of targeted protein degradation continues to evolve, the strategic use of functionalized linkers like this compound will be instrumental in advancing the next generation of PROTAC-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 3. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions with (R)-TCO-OH
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in bioorthogonal chemistry, enabling the selective and efficient formation of covalent bonds in complex biological systems. Among the various dienophiles utilized for this reaction, the strained trans-cyclooctene (TCO) derivatives have garnered significant attention due to their exceptional reactivity. This guide provides a comprehensive technical overview of the iEDDA reaction with a specific focus on (R)-trans-cyclooct-4-enol ((R)-TCO-OH), a commonly used TCO derivative in bioconjugation, imaging, and drug delivery applications.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as this compound.[1] Unlike the classical Diels-Alder reaction, the iEDDA reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The high ring strain of the trans-cyclooctene ring in this compound raises the energy of its HOMO, leading to a smaller HOMO-LUMO energy gap with the tetrazine and consequently, exceptionally fast reaction kinetics.[2]
The reaction proceeds through a concerted cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂). This irreversible release of nitrogen drives the reaction to completion.[1][3] The final product is a stable dihydropyridazine, which can further oxidize to a pyridazine.[3]
Quantitative Data: Reaction Kinetics
The second-order rate constants (k₂) for the iEDDA reaction between TCO derivatives and tetrazines are among the fastest known for bioorthogonal reactions, reaching up to 10⁶ M⁻¹s⁻¹. The reactivity is highly dependent on the substituents on both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine lower its LUMO energy, while the stereochemistry of the substituent on the TCO ring also plays a crucial role. The axial isomer of 5-hydroxy-trans-cyclooctene, which corresponds to this compound, has been shown to be more reactive than its equatorial counterpart.
Below is a summary of representative second-order rate constants for the reaction of axial TCO-OH and other TCO derivatives with various tetrazines.
| Diene (Tetrazine Derivative) | Dienophile (TCO Derivative) | Solvent/Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | axial-TCO-OH | PBS, 37°C | 13,000 ± 80 |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 |
| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400 |
| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000 |
| Amido-substituted dipyridyltetrazine | s-TCO-OH | Water | 3,300,000 |
| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO | Water, 25°C | 366,000 ± 15,000 |
| 3,6-diphenyl-s-tetrazine | d-TCO | MeOH, 25°C | 520 ± 3 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the epoxidation of 1,5-cyclooctadiene (COD). It is crucial to perform this reaction at low temperatures to favor mono-epoxidation and preserve one double bond. The resulting epoxide is then reduced to the corresponding alcohol, cis-cyclooct-4-enol. The final and most critical step is the photoisomerization of the cis-isomer to the desired trans-isomer, this compound. This is typically achieved using a photoreactor, and the equilibrium can be shifted towards the trans-isomer by using a silver nitrate (AgNO₃) impregnated silica gel column to selectively retain the trans-isomer.
Materials:
-
1,5-cyclooctadiene (COD)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether or Tetrahydrofuran (THF)
-
Methyl benzoate (photosensitizer)
-
Silver nitrate (AgNO₃)
-
Silica gel
Procedure:
-
Epoxidation: Dissolve COD in DCM and cool the solution to -78°C. Slowly add a solution of mCPBA in DCM. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous workup followed by extraction with DCM. Dry the organic layer and remove the solvent under reduced pressure.
-
Reduction: Carefully add the epoxide to a suspension of LiAlH₄ in dry diethyl ether or THF at 0°C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction cautiously with water and/or NaOH solution. Filter the mixture and extract the aqueous layer. Dry the combined organic layers and remove the solvent.
-
Photoisomerization: Prepare a solution of cis-cyclooct-4-enol and methyl benzoate in a suitable solvent. Circulate this solution through a photoreactor equipped with a 254 nm UV lamp and a column packed with AgNO₃-impregnated silica gel. The silver ions will complex with the trans-isomer, effectively removing it from the reaction mixture and shifting the equilibrium. After several hours, the retained trans-isomer can be eluted from the column.
Protein Labeling with this compound and Tetrazine Ligation
This protocol describes the labeling of a protein with this compound via an N-hydroxysuccinimide (NHS) ester derivative, followed by ligation with a tetrazine-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
(R)-TCO-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., Tris or glycine)
-
Spin desalting columns
-
Tetrazine-functionalized molecule (e.g., a fluorophore or drug)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
TCO Labeling: Immediately before use, prepare a 10 mM stock solution of (R)-TCO-NHS ester in anhydrous DMSO or DMF. Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.
-
Tetrazine Ligation: Add the tetrazine-functionalized molecule to the purified TCO-labeled protein solution. A 1.1 to 2.0 molar excess of the tetrazine is recommended. Incubate for 10-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Final Purification (Optional): If necessary, remove any unreacted tetrazine-functionalized molecule using a spin desalting column.
Mandatory Visualizations
iEDDA Reaction Mechanism
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Experimental Workflow for Pre-targeted In Vivo Imaging
Caption: Workflow for pre-targeted in vivo imaging using iEDDA chemistry.
Logical Relationship for Antibody-Drug Conjugate (ADC) Therapy
Caption: Logical flow for pre-targeted antibody-drug conjugate (ADC) therapy.
References
- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-TCO-OH: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (R)-TCO-OH, a key reagent in bioorthogonal chemistry and a valuable tool in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound, with the chemical name (R)-(E)-cyclooct-4-en-1-ol, is a strained trans-cyclooctene derivative featuring a hydroxyl group. This structure provides a unique combination of high reactivity and a functional handle for further chemical modifications.
Chemical Structure
The structure of this compound is defined by an eight-membered carbon ring containing a trans-double bond, which imparts significant ring strain, and a hydroxyl group at the 1-position with R-stereochemistry.
SMILES: O[C@@H]1CCC/C=C\CC1[1]
Physicochemical and Reactive Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [1] |
| CAS Number | 39637-78-0[1] |
| Appearance | Liquid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. Stable for several weeks at ambient temperature during shipping. |
| Reactivity | The strained trans-cyclooctene ring readily undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. This reaction is catalyst-free, bioorthogonal, and extremely fast. The hydroxyl group can be used for further derivatization. |
| Reaction Kinetics (with Tetrazines) | Second-order rate constants are very high, generally in the range of 10³ to 10⁶ M⁻¹s⁻¹. The exact rate depends on the tetrazine structure and reaction conditions. For example, a TCO-conjugated antibody reacted with an indium-labeled tetrazine in PBS at 37°C with a rate constant of (13 ± 0.08) × 10³ M⁻¹s⁻¹. The axial isomer of TCO-OH is experimentally four times more reactive than the equatorial isomer.[2][3] |
| Stability | TCO derivatives can isomerize to the less reactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or upon prolonged storage. For instance, 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours. The half-life of an s-TCO-conjugated monoclonal antibody in vivo was observed to be 0.67 days. Radical inhibitors can be used to suppress isomerization during storage. |
The Chemistry of this compound: The Inverse-Electron-Demand Diels-Alder Reaction
The utility of this compound in bioconjugation and drug development stems from its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This bioorthogonal "click" reaction is exceptionally fast and specific, allowing for the formation of a stable covalent bond in complex biological environments without interfering with native biochemical processes.
The reaction proceeds between the electron-rich dienophile (the trans-cyclooctene) and the electron-poor diene (the tetrazine). The significant strain energy of the trans-double bond in the cyclooctene ring is released upon cycloaddition, providing a large thermodynamic driving force for the reaction.
Application in PROTAC Development
This compound is a valuable building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the protein of interest, or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.
The hydroxyl group of this compound allows for its incorporation into a PROTAC linker, which can then be used to conjugate the POI-binding and E3 ligase-binding moieties using the highly efficient TCO-tetrazine click reaction.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, where the linker can be synthesized using this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound derivatives in bioconjugation and PROTAC synthesis. Optimization may be required for specific applications.
General Protocol for Protein Labeling with a TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-functionalized N-hydroxysuccinimide (NHS) ester, which can be synthesized from this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester (or other suitable TCO-NHS derivative)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL. If the buffer contains primary amines, exchange it with an amine-free buffer using a desalting column.
-
TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes to stop the reaction.
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer.
General Protocol for PROTAC Synthesis via TCO-Tetrazine Ligation
This protocol outlines the final "click" reaction step to form a PROTAC by reacting a TCO-functionalized component with a tetrazine-functionalized component.
Materials:
-
TCO-functionalized molecule (e.g., POI ligand-linker-TCO)
-
Tetrazine-functionalized molecule (e.g., Tetrazine-E3 ligase ligand)
-
Anhydrous reaction solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer depending on solubility)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Reactant Preparation: Dissolve the TCO-functionalized molecule in the anhydrous reaction solvent.
-
Addition of Tetrazine: To the solution from step 1, add 1.0 to 1.2 molar equivalents of the tetrazine-functionalized molecule.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by LC-MS, observing the consumption of the starting materials and the formation of the desired PROTAC product.
-
Purification: Upon completion, purify the crude product using preparative HPLC to isolate the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its unique combination of a highly reactive, bioorthogonal trans-cyclooctene moiety and a functionalizable hydroxyl group makes it an ideal component for the construction of complex biomolecules, including PROTACs. The high efficiency and specificity of the TCO-tetrazine iEDDA reaction enable the rapid and reliable synthesis of novel therapeutics for targeted protein degradation. A thorough understanding of its properties and reaction conditions is essential for its successful application in the development of next-generation medicines.
References
The Core Principles of (R)-TCO-OH in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of click chemistry, a set of reactions that are rapid, specific, and biocompatible. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a particularly powerful tool for its exceptionally fast kinetics and catalyst-free nature. This technical guide provides an in-depth exploration of the basic principles of using (R)-TCO-OH, a specific stereoisomer of TCO, in bioconjugation. We will delve into its structure, reactivity, and applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
The Fundamentals of TCO-Tetrazine Ligation
The reactivity of trans-cyclooctenes is rooted in the significant ring strain of the trans-configured double bond within the eight-membered ring. This inherent strain is released upon the [4+2] cycloaddition with a tetrazine, providing a strong thermodynamic driving force for the reaction. The reaction proceeds through a two-step mechanism:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) to form an unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) to form a stable dihydropyridazine product.
This ligation is renowned for its bioorthogonality, meaning the TCO and tetrazine moieties are highly specific for each other and do not react with native functional groups found in biological systems.[1][2]
This compound: Structure and Stereochemistry
This compound refers to a specific enantiomer of a hydroxyl-functionalized trans-cyclooctene. The "(R)" designation indicates the stereochemistry at the carbon atom bearing the hydroxyl group. The hydroxyl group provides a convenient handle for conjugation to other molecules, such as proteins, drugs, or imaging agents, often after activation as an NHS-ester or other reactive derivative.
The stereochemistry of the substituent on the TCO ring plays a crucial role in its reactivity. TCO derivatives can exist as axial or equatorial isomers. The this compound isomer adopts an axial conformation. Due to increased ring strain, axial isomers of TCO are generally more reactive than their equatorial counterparts .[3] This enhanced reactivity is a key advantage for applications requiring rapid conjugation at low concentrations.
Quantitative Data on Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioconjugation reaction. The TCO-tetrazine ligation boasts some of the highest k₂ values among bioorthogonal reactions, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4] The table below summarizes representative kinetic data for the reaction of axial TCO derivatives with various tetrazines.
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| axial-TCO-OH | 3,6-di-(2-pyridyl)-s-tetrazine | PBS | 37 | (13 ± 0.08) x 10³[4] |
| axial-TCO-OH derivative | 3,6-di-(2-pyridyl)-s-tetrazine | Water | 25 | (70 ± 2) x 10³ |
| Water-soluble axial-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Not Specified | (3,300 ± 40) x 10³ |
| TCO-PEG₄ (from axial-TCO-OH) | 2-pyridyl-substituted tetrazine | DPBS | 37 | >50,000 |
Note: The reactivity is highly dependent on the specific structures of both the TCO and tetrazine, as well as the reaction conditions.
Stability Considerations
A crucial aspect of using TCO derivatives is their stability. The highly strained trans-isomer can isomerize to the much less reactive cis-isomer. This process can be accelerated by the presence of thiols and copper-containing proteins in biological media. However, d-TCO derivatives have shown good stability in phosphate-buffered D₂O for up to 14 days and in human serum for four days at room temperature. For in vivo applications, the stability of the TCO-modified molecule is a critical factor to ensure it remains reactive until it reaches its target.
Experimental Protocols
The following are generalized protocols for the bioconjugation of proteins using this compound, typically after its conversion to a more reactive species like an NHS ester.
Protein Labeling with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-NHS ester (e.g., (R)-TCO-PEGn-NHS ester)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.
TCO-Tetrazine Ligation
This protocol outlines the reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 1.5-fold) of the tetrazine is often used to ensure complete labeling of the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final bioconjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.
Applications and Workflows
This compound and its derivatives are versatile tools with a wide range of applications in chemical biology, drug development, and diagnostics.
PROTACs and Targeted Protein Degradation
This compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The TCO-tetrazine ligation can be used to assemble the final PROTAC molecule in a modular fashion.
Caption: Workflow for PROTAC assembly using TCO-tetrazine ligation and subsequent targeted protein degradation.
Targeted Drug Delivery and "Click-to-Release"
The TCO-tetrazine reaction is also employed in targeted drug delivery and "click-to-release" strategies. In this approach, a drug is conjugated to a TCO moiety, rendering it inactive. This prodrug can be targeted to a specific site, for example, by attaching it to an antibody. Upon administration of a tetrazine, the IEDDA reaction occurs, leading to the cleavage of the linker and the release of the active drug at the desired location, thereby minimizing systemic toxicity.
Caption: Pre-targeted drug delivery workflow utilizing TCO-tetrazine click-to-release chemistry.
Conclusion
This compound is a powerful and versatile reagent in the bioconjugation toolbox. Its axial conformation leads to enhanced reactivity in the exceptionally fast and bioorthogonal TCO-tetrazine ligation. This, combined with its stability and the ability to be readily functionalized, makes it an ideal component for a wide range of applications, from the construction of complex therapeutic modalities like PROTACs and ADCs to advanced in vivo imaging and diagnostics. A thorough understanding of its reactivity, stability, and the protocols for its use will enable researchers to fully harness the potential of this remarkable click chemistry reagent.
References
- 1. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
(R)-TCO-OH for beginners in chemical biology
An In-Depth Technical Guide to (R)-TCO-OH for Chemical Biology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a key reagent in the field of bioorthogonal chemistry. We will delve into its core properties, the underlying reaction mechanism, its diverse applications, and provide detailed experimental protocols.
Introduction to this compound
This compound, or (R)-(E)-cyclooct-4-en-1-ol, is a derivative of trans-cyclooctene (TCO), a highly strained alkene that has become an invaluable tool in chemical biology.[1] Its significance lies in its ability to undergo extremely rapid and selective "click" reactions within complex biological environments. The "(R)" designation refers to the specific stereochemistry of the molecule, which can influence its reactivity and stability.
The core structure features two key components:
-
The Trans-Cyclooctene (TCO) Moiety : This strained eight-membered ring is the reactive component. The high ring strain of the trans-double bond allows it to readily participate in inverse-electron-demand Diels-Alder (IEDDA) reactions without the need for a catalyst.[2]
-
The Hydroxyl (-OH) Group : This functional group provides a convenient handle for chemists to attach this compound to other molecules of interest, such as proteins, antibodies, small molecule drugs, or imaging agents, through standard conjugation chemistry.[2]
This combination makes this compound a versatile building block for creating sophisticated molecular probes and therapeutic constructs.
The Core Reaction: TCO-Tetrazine Ligation
The primary application of this compound revolves around its reaction with tetrazine (Tz) derivatives. This reaction, known as the TCO-tetrazine ligation, is a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3] It is considered one of the fastest and most efficient bioorthogonal reactions discovered to date.
The key characteristics of this reaction are:
-
Exceptional Speed : The reaction kinetics are remarkably fast, with second-order rate constants orders of magnitude higher than other click chemistry reactions. This allows for labeling at very low concentrations, which is crucial for in vivo applications.
-
Bioorthogonality : The TCO and tetrazine groups are highly selective for each other and do not react with naturally occurring functional groups found in biological systems, such as amines or thiols.
-
Biocompatibility : The reaction proceeds under physiological conditions (aqueous environment, neutral pH, room temperature) and does not require toxic catalysts like copper, making it ideal for live-cell and in vivo studies.
-
Irreversibility : The reaction forms a stable covalent bond and releases nitrogen gas (N₂) as the only byproduct, driving the reaction to completion.
Caption: The TCO-tetrazine IEDDA reaction mechanism.
Quantitative Data: Reactivity and Stability
The performance of TCO derivatives is primarily defined by their reaction kinetics and stability. The choice of a specific TCO isomer can be critical, as reactivity and stability are often inversely correlated. More strained, and thus more reactive, TCOs can be less stable and prone to isomerization to their less reactive cis-cyclooctene form.
| TCO Derivative | Second-Order Rate Constant (k₂) with Tetrazines (M⁻¹s⁻¹) | Notes |
| Parent TCO | ~2.0 x 10³ | The foundational TCO derivative, demonstrating good reactivity and biocompatibility. |
| TCO conjugated to CC49 antibody | ~1.3 x 10⁴ | Shows high reactivity even when conjugated to a large biomolecule at 37°C. |
| d-TCO (syn-diastereomer) | ~3.66 x 10⁵ | A more strained and highly reactive derivative, demonstrating improved stability over s-TCO. |
| s-TCO (conformationally strained) | > 1.0 x 10⁶ | Among the fastest TCOs, but can be less stable and prone to deactivation upon long-term storage. |
Key Applications in Chemical Biology and Drug Development
The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields.
Bioconjugation and Labeling
This compound is an excellent tool for covalently linking molecules. After attaching TCO-OH to a biomolecule of interest (e.g., an antibody), it can be rapidly and specifically conjugated to another molecule carrying a tetrazine tag (e.g., a fluorescent dye, a drug payload, or another protein). This modular approach simplifies the synthesis of complex bioconjugates.
Live-Cell Imaging
The bioorthogonality and fast kinetics of the TCO-tetrazine reaction are ideal for imaging dynamic processes in living cells. A common strategy involves genetically encoding a protein with a tag that can be labeled with a TCO derivative. A tetrazine-functionalized fluorophore is then added to the cell media, which "clicks" onto the TCO-labeled protein, allowing for real-time visualization with minimal background signal.
Caption: A typical workflow for live-cell protein imaging.
Chemical Proteomics
TCO-tetrazine chemistry is used to study protein interactions and functions. For instance, a small molecule drug can be functionalized with a TCO group. After introducing it to cells, it binds to its protein targets. A tetrazine-biotin probe can then be added, which attaches to the TCO-tagged drug. The entire complex can then be pulled down using streptavidin beads and the target proteins identified by mass spectrometry.
Drug Delivery and PROTACs
In drug delivery, this chemistry is used for pretargeting strategies, where a TCO-labeled antibody is first administered to target a specific tissue (e.g., a tumor). After the antibody has accumulated at the target and cleared from circulation, a tetrazine-linked drug is administered, which then rapidly localizes to the tumor by reacting with the TCO-antibody, minimizing systemic toxicity.
Furthermore, this compound serves as a linker for constructing Proteolysis-Targeting Chimeras (PROTACs). PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. The TCO-tetrazine click reaction provides a highly efficient method for linking the two active ends of the PROTAC molecule.
Experimental Protocols
This section provides a generalized protocol for labeling a primary amine-containing biomolecule (e.g., a protein) with a TCO-NHS ester and subsequently reacting it with a tetrazine derivative.
Materials:
-
Biomolecule (e.g., protein) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
TCO-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM).
-
Tetrazine derivative (dissolved in a compatible solvent).
-
Desalting spin columns for purification.
Protocol: Protein Labeling with TCO-NHS Ester
-
Preparation : Ensure the protein solution is free of amine-containing buffers (like Tris). Exchange into PBS if necessary. The protein concentration should ideally be 1-5 mg/mL.
-
Reaction Setup : Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the protein solution. For example, for 1 nmol of protein, add 10-20 nmol of the TCO reagent.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification : Remove the excess, unreacted TCO-NHS ester using a desalting spin column according to the manufacturer's instructions. The resulting solution contains the TCO-labeled protein.
Protocol: TCO-Tetrazine Ligation
-
Reaction Setup : To the purified TCO-labeled protein solution, add the tetrazine derivative. A slight molar excess (e.g., 1.5 to 3 equivalents) of the tetrazine is often recommended to ensure complete consumption of the TCO-labeled protein.
-
Incubation : The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For in vivo or live-cell applications, the reaction will proceed under physiological conditions.
-
Analysis : The resulting bioconjugate is now ready for use or further purification if needed (e.g., by size-exclusion chromatography). The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color or by using analytical techniques like SDS-PAGE or mass spectrometry.
Caption: Step-by-step experimental workflow for bioconjugation.
Conclusion
This compound and its derivatives are powerful reagents that have significantly advanced the capabilities of chemical biologists and drug developers. The combination of a stable handle for derivatization with the exceptionally fast, selective, and biocompatible TCO-tetrazine IEDDA reaction enables the precise construction of complex molecular tools. From illuminating cellular machinery in real-time to developing next-generation targeted therapeutics, the applications of this compound continue to expand, solidifying its role as a cornerstone of modern bioorthogonal chemistry.
References
Exploring the Reactivity of trans-Cyclooctene Derivatives: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has emerged as a premier bioorthogonal transformation.[1][2] Its exceptional reaction speed, specificity, and ability to proceed without a catalyst in complex biological environments have made it an indispensable tool for live-cell imaging, diagnostics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[3][4] This guide provides an in-depth exploration of the core principles governing TCO reactivity, a comparative analysis of key derivatives, and detailed protocols for their application.
The trans-Cyclooctene Group: Structure and Reactivity
The remarkable reactivity of TCO is rooted in the significant ring strain of its trans-configured double bond within the eight-membered ring.[3] This strain is a consequence of the non-planar, twisted geometry the ring must adopt, with the "crown" conformation being the most stable. The high strain energy (approx. 16.7 kcal/mol) is released upon the [4+2] cycloaddition with a tetrazine, providing a powerful thermodynamic driving force for the reaction.
The reaction proceeds via an iEDDA mechanism, where the TCO acts as a highly reactive dienophile. The initial cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly eliminates nitrogen gas (N₂), forming a stable dihydropyridazine linkage. This process is exceptionally fast, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.
Core trans-Cyclooctene Derivatives: A Comparative Analysis
The versatility of the TCO-tetrazine ligation stems from the development of various TCO derivatives with tailored reactivity, stability, and physicochemical properties. Modifications to the TCO scaffold, such as ring fusion or the introduction of substituents, can dramatically alter its performance.
Key factors influencing reactivity include:
-
Ring Strain: Increasing the ring strain by fusing additional rings generally accelerates the reaction rate. Forcing the TCO into a higher-energy "half-chair" conformation, as seen in strained derivatives like s-TCO and d-TCO, leads to a significant rate enhancement.
-
Stereochemistry: The stereochemical orientation of substituents on the TCO ring plays a crucial role. For hydroxylated TCOs, the axial isomer consistently exhibits faster reaction rates than its equatorial counterpart, often by an order of magnitude.
Quantitative Reactivity Data
The second-order rate constants (k₂) provide a quantitative measure of reaction speed. The data below illustrates the profound impact of structural modifications on TCO reactivity with various tetrazine partners.
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Diphenyl-s-tetrazine (in MeOH) | Second-Order Rate Constant (k₂) with Dipyridyl-s-tetrazine derivative (in aqueous solution) | Key Features |
| trans-Cyclooctene | TCO | ~19 M⁻¹s⁻¹ | ~2,000 M⁻¹s⁻¹ | The foundational TCO structure. |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | Not reported | ~70,000 - 150,000 M⁻¹s⁻¹ | Higher reactivity than the equatorial isomer due to steric effects. |
| equatorial-5-hydroxy-trans-cyclooctene | e-TCO | Not reported | ~22,400 M⁻¹s⁻¹ | Less reactive than the axial isomer. |
| cis-Dioxolane-fused trans-cyclooctene | d-TCO | ~520 M⁻¹s⁻¹ | ~366,000 M⁻¹s⁻¹ | High reactivity and improved stability/hydrophilicity. |
| Bicyclo[6.1.0]non-4-ene (cis-fused) | s-TCO | ~3,100 M⁻¹s⁻¹ | >1,000,000 M⁻¹s⁻¹ | Among the most reactive TCOs, but with reduced stability. |
Note: Rate constants are highly dependent on the specific tetrazine derivative, solvent, and temperature. The values presented are for comparative purposes.
Stability Considerations
A critical factor for in vivo applications is the stability of the TCO group. The primary deactivation pathway is isomerization to the unreactive cis-cyclooctene (CCO) isomer. This process can be accelerated by the presence of copper-containing serum proteins and high concentrations of thiols. Generally, a trade-off exists between reactivity and stability.
| TCO Derivative | Stability Profile |
| TCO | Can isomerize in serum over time (approx. 25% deactivation in 24h in vivo). |
| d-TCO | Shows significantly improved stability in aqueous solutions, human serum, and in the presence of thiols compared to more strained derivatives. |
| s-TCO | The most reactive derivative, but also the least stable, rapidly isomerizing in the presence of high thiol concentrations. |
Experimental Protocols
General Protocol for TCO-NHS Ester Conjugation to a Protein
This protocol outlines the labeling of primary amines (e.g., lysine residues) on a protein, such as an antibody, using a TCO-NHS ester.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
TCO-PEG-NHS ester (or other desired TCO-NHS derivative).
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS, pH 7.5).
-
Spin desalting columns for purification.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature or 2 hours at 4°C with gentle rotation.
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4), according to the manufacturer's instructions.
-
Quantification: Determine the final concentration of the TCO-modified protein using a standard protein assay (e.g., BCA or absorbance at 280 nm). The conjugate is now ready for ligation.
General Protocol for TCO-Tetrazine Ligation
This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye).
Materials:
-
TCO-modified protein (from Protocol 4.1).
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-labeled molecule to the solution of TCO-modified protein. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.
-
Incubation: The reaction is typically complete within 10-60 minutes at room temperature. Reaction progress can often be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent by size exclusion chromatography or dialysis.
Applications in Drug Development and Research
The unique properties of TCO-tetrazine chemistry have enabled significant advancements across various scientific domains.
-
Pretargeted Imaging and Therapy: In this strategy, a TCO-modified antibody is administered first, allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. Subsequently, a smaller, rapidly clearing radiolabeled tetrazine is administered, which reacts specifically with the pre-localized antibody. This approach significantly improves the target-to-background signal ratio in nuclear imaging and reduces off-target toxicity in radionuclide therapy.
-
Antibody-Drug Conjugates (ADCs): The stability and specificity of the TCO-tetrazine linkage make it ideal for constructing ADCs, where a potent cytotoxic drug is attached to a tumor-targeting antibody.
-
Live-Cell Imaging: The bioorthogonality and fast kinetics are perfectly suited for labeling and tracking biomolecules in living cells and whole organisms with minimal perturbation to the native system.
-
Click-to-Release Systems: TCO derivatives have been engineered for "click-to-release" applications, where the ligation event triggers the cleavage of a linker and the release of a therapeutic agent, enabling targeted drug delivery.
Conclusion
The trans-cyclooctene-tetrazine ligation stands as one of the most powerful tools in bioorthogonal chemistry. The continuous development of novel TCO derivatives with fine-tuned reactivity, enhanced stability, and improved physicochemical properties has expanded its utility from fundamental research to preclinical and clinical applications. For researchers in drug development and chemical biology, a thorough understanding of the structure-reactivity relationships of different TCO derivatives is paramount to selecting the optimal tool for achieving rapid, specific, and stable bioconjugation in complex biological systems.
References
Methodological & Application
Application Notes and Protocols for Live Cell Imaging Using (R)-TCO-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCO-OH, a trans-cyclooctene derivative, is a powerful tool in the field of bioorthogonal chemistry, enabling researchers to conduct highly specific and efficient labeling experiments in living cells. Its utility stems from its participation in the inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding readily under physiological conditions without interfering with native cellular processes.[1][2]
These characteristics make this compound an ideal reagent for a wide range of live-cell imaging applications, from tracking the dynamics of biomolecules to visualizing the internalization of antibody-drug conjugates (ADCs). The hydrophilic nature imparted by the hydroxyl group enhances its solubility and reduces non-specific binding in aqueous biological environments. This document provides detailed application notes and experimental protocols for the effective use of this compound in live cell imaging experiments.
Core Principles of TCO-Tetrazine Ligation
The foundation of this compound's utility lies in its rapid and specific reaction with 1,2,4,5-tetrazines. This bioorthogonal ligation is a type of [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained trans-cyclooctene (TCO) serves as the dienophile.[3][4] The reaction is driven by the release of ring strain in the TCO molecule and results in the formation of a stable dihydropyridazine product with the concomitant release of nitrogen gas.[3]
Key features of the TCO-tetrazine ligation include:
-
Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.
-
Biocompatibility: The reaction proceeds efficiently in complex biological media, including cell culture medium and even within living organisms, without the need for cytotoxic catalysts like copper.
-
Specificity: Both TCO and tetrazine moieties are abiotic and do not cross-react with endogenous functional groups found in biological systems, ensuring highly specific labeling.
Quantitative Data Presentation
The reaction kinetics of TCO derivatives with various tetrazines are a critical consideration for experimental design. The following table summarizes key quantitative data for TCO-tetrazine ligations.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| (E)-cyclooct-4-enol (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water | |
| (E)-cyclooct-4-enol (TCO) | Unspecified Tetrazine | 26,000 | PBS, 37°C | |
| TCO-conjugated CC49 antibody | [¹¹¹In]In-labeled-Tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C | |
| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) x 10³ | Not specified | |
| Axial diastereomer of trans-cyclooct-4-enol | 3,6-dipyridyl-s-tetrazine derivative | (70 ± 2) x 10³ | Not specified |
Experimental Protocols
Protocol 1: General Live Cell Labeling and Imaging
This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with a tetrazine-functionalized fluorescent probe.
Materials:
-
Live cells expressing or labeled with a TCO-containing molecule
-
This compound or other TCO-functionalized probe
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Alexa Fluor 488)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed
-
Live-cell imaging buffer (e.g., phenol red-free medium)
-
Hoechst 33342 or other nuclear stain (optional)
-
Imaging plates or coverslips
Procedure:
-
Cell Preparation: Culture cells on imaging plates or coverslips to the desired confluency.
-
Introduction of the TCO Moiety: Introduce the TCO group to the biomolecule of interest. This can be achieved through:
-
Metabolic Labeling: Incubate cells with a TCO-modified precursor (e.g., Ac₄ManNAc-TCO for glycoproteins) for 24-72 hours.
-
Genetic Encoding: Utilize unnatural amino acid incorporation to introduce a TCO-functionalized amino acid into a protein of interest.
-
Antibody Conjugation: Incubate cells with an antibody-TCO conjugate that targets a specific cell surface receptor.
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.
-
Tetrazine Labeling: Prepare a solution of the tetrazine-fluorophore conjugate in live-cell imaging buffer at a final concentration of 1-10 µM.
-
Incubation: Add the tetrazine-fluorophore solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically but is often short due to the rapid reaction kinetics.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound tetrazine-fluorophore.
-
Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
Protocol 2: Visualizing Antibody-Drug Conjugate (ADC) Internalization
This protocol outlines the steps for tracking the internalization of a TCO-labeled ADC using a tetrazine-fluorophore.
Materials:
-
Cancer cell line expressing the target receptor (e.g., HER2-positive SK-BR-3 cells)
-
TCO-labeled ADC targeting the receptor of interest
-
Tetrazine-fluorophore conjugate
-
Live-cell imaging buffer
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system or confocal microscope with an environmental chamber
Procedure:
-
Cell Preparation: Seed the cells on imaging plates or coverslips and allow them to adhere and grow to 60-70% confluency.
-
ADC Incubation: On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer. Add the TCO-labeled ADC to the cells at a final concentration of 1-10 µg/mL.
-
Internalization: Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C to allow for ADC binding and internalization.
-
Washing: At each time point, gently wash the cells twice with cold PBS to stop internalization and remove unbound ADC.
-
Tetrazine Labeling: Incubate the cells with a 1-5 µM solution of the tetrazine-fluorophore in live-cell imaging buffer for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with pre-warmed live-cell imaging buffer.
-
Co-staining: Add the lysosomal and/or nuclear markers at their recommended concentrations and incubate according to the manufacturer's protocols.
-
Imaging: Acquire images using a confocal or high-content imaging system. Use appropriate laser lines and filter sets for each fluorophore.
-
Image Analysis: Quantify the fluorescence intensity of the tetrazine-fluorophore signal inside the cells over time to determine the rate of internalization. Analyze the colocalization of the ADC signal with the lysosomal marker to track its trafficking.
Visualizations
References
Application Note and Protocol: (R)-TCO-OH Conjugation to Antibodies for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry enables the specific and efficient covalent labeling of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a premier "click chemistry" reaction, renowned for its exceptionally fast kinetics and high specificity without the need for a catalyst.[1][2][3] This system is widely used to create antibody conjugates for various applications, including targeted drug delivery (Antibody-Drug Conjugates or ADCs), molecular imaging, and diagnostic assays.[4][5]
This document provides a detailed protocol for the conjugation of (R)-TCO-OH to a monoclonal antibody (mAb). Since the carboxylic acid of this compound is not directly reactive with the antibody, the protocol involves a two-stage process:
-
Activation: The carboxylic acid of this compound is converted into a highly reactive N-hydroxysuccinimide (NHS) ester.
-
Conjugation: The resulting TCO-NHS ester reacts with primary amine groups on the lysine residues of the antibody to form stable amide bonds.
Following this protocol, researchers can generate antibody-TCO conjugates ready for subsequent ligation with any tetrazine-modified molecule of interest.
Overall Experimental Workflow
The entire process, from activation of the TCO linker to the final characterization of the antibody conjugate, is outlined below. Each step is critical for ensuring a successful conjugation with a well-defined Degree of Labeling (DOL).
References
- 1. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-TCO-OH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCO-OH, the axial isomer of trans-cyclooctenol, is a key reagent in the field of bioorthogonal chemistry, enabling the development of advanced targeted drug delivery systems. Its strained trans-cyclooctene (TCO) ring undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner. This "click chemistry" reaction proceeds efficiently under physiological conditions without the need for a toxic catalyst, making it ideal for in vivo applications.[1][2]
These application notes provide a comprehensive overview of the use of this compound in the construction of targeted drug delivery vehicles, particularly antibody-drug conjugates (ADCs). We present key quantitative data, detailed experimental protocols, and visualizations to guide researchers in this cutting-edge area of drug development.
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
The foundation of this compound's utility lies in the TCO-tetrazine ligation, an exceptionally fast and specific bioorthogonal reaction.[2] The reaction is characterized by its high specificity, as the TCO and tetrazine moieties do not react with native biological functional groups, and the formation of a stable dihydropyridazine bond is irreversible under biological conditions.[2] The reactivity of TCO derivatives is influenced by their stereochemistry, with axial isomers like this compound generally exhibiting faster reaction rates than their equatorial counterparts.[3]
A critical application of this chemistry in drug delivery is the "click-to-release" strategy. Here, a drug is attached to the TCO-OH via a cleavable linker. Upon reaction with a tetrazine, a cascade of electronic rearrangements is initiated, leading to the release of the payload. This allows for precise spatial and temporal control over drug activation at the target site.
Quantitative Data
Reaction Kinetics
The rate of the TCO-tetrazine ligation is a critical parameter for in vivo applications. The following table summarizes second-order rate constants for various TCO derivatives with different tetrazine partners, highlighting the high reactivity of axial TCO isomers.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference | | --- | --- | --- | --- | --- | | axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified | Not Specified | | | axial-TCO derivatives | Dipyridyl-tetrazine | 57.70 | Not Specified | Not Specified | | | TCO-conjugated CC49 antibody | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS | 37 | | | sTCO (syn-diastereomer) | PEGylated tetrazine | 3.7 x 10⁴ (± 0.1 x 10³) | 45:55 water:methanol | 25 | | | d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000) | Water | 25 | |
Stability of TCO Conjugates
The in vivo stability of the TCO moiety is crucial for pre-targeted drug delivery strategies where the TCO-modified targeting molecule circulates for an extended period before the tetrazine-drug conjugate is administered. Isomerization of the reactive trans-cyclooctene to the much less reactive cis-cyclooctene is a potential pathway for deactivation.
| TCO Conjugate | Condition | Stability | Reference |
| TCO bound to CC49 antibody | In vivo | 75% remained reactive after 24 hours | |
| mAb-bound TCO | In serum | Deactivation observed via trans-to-cis isomerization mediated by copper-containing serum proteins | |
| TCO derivatives | In the presence of high thiol concentrations | Isomerization to cis-isomer observed, can be suppressed by radical inhibitors like Trolox |
Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and safety. A heterogeneous mixture of species with different DARs is often produced, and the average DAR needs to be carefully controlled.
| ADC | Method of DAR Determination | Average DAR | Reference |
| TCO-PEG1-Val-Cit-PABC-Drug ADC | Hydrophobic Interaction Chromatography (HIC) | Calculated from the relative peak areas of species with different DARs (e.g., DAR0, DAR2, DAR4) | |
| TCO-PEG1-Val-Cit-PABC-Drug ADC | Mass Spectrometry (MS) | Determined by the mass difference between conjugated and unconjugated antibody | |
| Commercially obtained ADC | LC/MS | 3.54 |
In Vitro Efficacy (IC50 Values)
The potency of ADCs is typically assessed in vitro by determining the half-maximal inhibitory concentration (IC50) against cancer cell lines.
| ADC / Payload | Cell Line | IC50 | Reference |
| MMAE | Human pancreatic cancer cell lines | 0.23 to 1.16 nM | |
| mil40-15 (Cys-linker-MMAE-based ADC) | HER2+ breast cancer cell line BT-474 | 10⁻¹¹ M | |
| pHLIP(WT)-MMAE | Human MDA-MB-231 breast cancer cells | pH-dependent, significantly more toxic at low pH | |
| 16A-MMAE | Various cancer cell lines (lung, breast, pancreatic, gastric, ovarian) | Strong tumor cell killing |
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the anti-tumor activity of this compound based drug delivery systems.
| Drug Delivery System | Tumor Model | Results | Reference |
| tc-ADC (diabody with TCO-linked MMAE) + tetrazine activator | Ovarian cancer model (OVCAR-3) | Complete tumor remission | |
| TCO-modified cetuximab pre-targeted with [⁶⁸Ga]6 | A431-xenograft-bearing mice | Higher tumor uptake with 23h pretargeting vs. 3h (3.48% ID/mL vs. 0.86% ID/mL) | |
| Bioorthogonal liposomes with doxorubicin | Tumor-bearing models | Tumor inhibition rate of 60% |
Payload Release
The "click-to-release" strategy enables controlled payload release upon reaction with a tetrazine. The kinetics and efficiency of this release are crucial for therapeutic efficacy.
| TCO-Linker-Payload | Activator | Release Characteristics | Reference |
| TCO-carbamate-doxorubicin | Tetrazine | Instantaneous doxorubicin elimination upon ligation | |
| TCO-carbamate with self-immolative benzyl ether linker | Tetrazine | Half-life of release was approximately 30 minutes | |
| cTCO-Sar (cleavable TCO with sarcosine) | PA₂ (tetrazine) | Achieves complete release |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Payload and a Targeting Ligand (e.g., Antibody)
This protocol describes a typical workflow for creating an ADC using a pre-formed linker containing this compound, a cleavable peptide, and a self-immolative spacer, such as TCO-PEG1-Val-Cit-PABC-OH.
Materials:
-
TCO-PEG1-Val-Cit-PABC-OH
-
Payload with a carboxylic acid group (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Activation of the TCO-Linker:
-
Dissolve TCO-PEG1-Val-Cit-PABC-OH, NHS, and DCC (or EDC) in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C, protected from light. This creates the activated TCO-PEG1-Val-Cit-PABC-NHS ester.
-
-
Antibody Preparation:
-
If necessary, perform a buffer exchange of the antibody into the Reaction Buffer to remove any primary amines.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the activated TCO-linker solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM Tris.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted linker-payload using size exclusion chromatography or desalting columns.
-
Protocol 2: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
This protocol outlines the determination of the reaction kinetics of a TCO-tetrazine ligation.
Materials:
-
Stopped-flow spectrophotometer
-
Solutions of the tetrazine and TCO derivatives of known concentrations in the desired solvent (e.g., PBS, methanol).
Procedure:
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Set the observation wavelength to the maximum absorbance of the tetrazine (typically 510-550 nm).
-
Set the desired temperature (e.g., 25°C or 37°C).
-
-
Sample Loading:
-
Load one syringe with the tetrazine solution and the other with the TCO solution.
-
To achieve pseudo-first-order conditions, the concentration of the TCO should be in at least a 10-fold excess compared to the tetrazine concentration.
-
-
Data Acquisition:
-
Initiate a "push" to rapidly mix the reactants.
-
Record the decay in absorbance over time.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.
-
Plot the observed rate constants (k_obs) against the corresponding TCO concentrations. The slope of the resulting linear plot represents the second-order rate constant (k₂).
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for assessing the in vitro efficacy of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the ADC or controls.
-
-
Incubation:
-
Incubate the plate for a period that allows for the ADC to internalize and the payload to exert its cytotoxic effect (typically 72-120 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Pre-targeted drug delivery workflow.
Caption: ADC intracellular trafficking and mechanism of action.
Caption: Workflow for ADC synthesis and characterization.
References
- 1. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Synthesis of (R)-TCO-OH Functionalized Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (R)-trans-cyclooct-4-enol ((R)-TCO-OH) functionalized nanoparticles. These nanoparticles are valuable tools in bioorthogonal chemistry, enabling precise labeling and tracking of biomolecules in complex biological systems, with significant applications in targeted drug delivery and advanced imaging modalities.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, renowned for its exceptionally fast reaction kinetics and high specificity in biological environments. Functionalizing nanoparticles with TCO moieties creates a versatile platform for pre-targeted applications. The nanoparticle serves as a scaffold that can be loaded with therapeutic agents or imaging probes. Following administration and accumulation at a target site, a tetrazine-labeled molecule can be introduced, which will rapidly and specifically "click" onto the TCO-functionalized nanoparticles. This strategy enhances the therapeutic index and improves imaging contrast by minimizing off-target effects.
This protocol focuses on the use of this compound, a specific stereoisomer of a hydroxyl-functionalized TCO. The hydroxyl group provides a convenient handle for covalent attachment to nanoparticle surfaces, while the defined stereochemistry can be crucial for specific molecular interactions and can influence the in vivo behavior of the nanoparticles.
Synthesis of (R)-trans-cyclooct-4-enol (this compound)
The synthesis of enantiomerically pure this compound is a critical first step. While photochemical isomerization of cis-cyclooct-4-enol produces the trans-isomer, it typically results in a racemic mixture. To obtain the desired (R)-enantiomer, a stereoselective synthesis or chiral separation is required.
Protocol 1: Stereoselective Synthesis of this compound via Nucleophilic Addition
This protocol outlines a stereoselective approach starting from trans-cyclooct-4-enone.
Materials:
-
trans-cyclooct-4-enone
-
(R)-CBS catalyst (Corey-Bakshi-Shibata catalyst)
-
Catecholborane
-
Anhydrous toluene
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reduction of trans-cyclooct-4-enone:
-
In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve trans-cyclooct-4-enone in anhydrous toluene.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of (R)-CBS catalyst (typically 5-10 mol%) in anhydrous toluene.
-
Slowly add catecholborane (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Protocol 2: Chiral Separation of racemic trans-cyclooct-4-enol
Alternatively, the (R)-enantiomer can be isolated from a racemic mixture of trans-cyclooct-4-enol using chiral chromatography.
Materials:
-
Racemic trans-cyclooct-4-enol (synthesized via photoisomerization of cis-cyclooct-4-enol)
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column)
-
HPLC system
-
Mobile phase (e.g., a mixture of hexanes and isopropanol, to be optimized)
Procedure:
-
Method Development:
-
Dissolve a small amount of racemic trans-cyclooct-4-enol in the mobile phase.
-
Screen different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.
-
-
Preparative Separation:
-
Once optimal conditions are identified, perform preparative chiral HPLC to separate the enantiomers.
-
Collect the fractions corresponding to each enantiomer.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical chiral HPLC to determine their enantiomeric purity.
-
Pool the fractions containing the pure this compound and concentrate under reduced pressure.
-
Functionalization of Nanoparticles with this compound
The hydroxyl group of this compound can be covalently attached to nanoparticle surfaces through various methods. The choice of method depends on the nanoparticle material and its surface chemistry. Here, we provide a protocol for functionalizing amine-terminated nanoparticles.
Protocol 3: Two-Step Functionalization of Amine-Terminated Nanoparticles
This protocol involves the activation of the hydroxyl group of this compound with a succinimidyl carbonate linker, followed by reaction with amine-functionalized nanoparticles.
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Amine-functionalized nanoparticles (e.g., silica or polymer nanoparticles)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Activation of this compound:
-
In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add disuccinimidyl carbonate (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction at room temperature for 4-6 hours. The product is (R)-TCO-NHS carbonate.
-
-
Functionalization of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a desired concentration (e.g., 1 mg/mL).
-
Add the activated (R)-TCO-NHS carbonate solution in DMF to the nanoparticle dispersion (a molar excess of the TCO linker is typically used).
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the nanoparticles.
-
Resuspend the final this compound functionalized nanoparticles in a suitable buffer for storage.
-
Characterization of this compound Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to determine the properties of the resulting nanoparticles.
| Parameter | Method | Expected Outcome |
| Size and Morphology | Dynamic Light Scattering (DLS) | Measurement of hydrodynamic diameter and polydispersity index (PDI). An increase in size post-functionalization is expected. |
| Transmission Electron Microscopy (TEM) | Visualization of nanoparticle size, shape, and aggregation state. | |
| Surface Charge | Zeta Potential Measurement | Determination of the surface charge, which can indicate successful surface modification. |
| TCO Loading | Thermogravimetric Analysis (TGA) | Quantification of the organic TCO-linker content on the nanoparticle surface by measuring weight loss upon heating. |
| UV-Vis Spectroscopy | Indirect quantification by reacting the TCO-nanoparticles with a tetrazine-dye and measuring the absorbance change. | |
| Reactivity | Bioorthogonal "Click" Reaction | Reaction with a fluorescently-labeled tetrazine followed by fluorescence measurement to confirm the reactivity of the TCO groups. |
Experimental Workflows
Synthesis of this compound Functionalized Nanoparticles
Caption: Workflow for the synthesis of this compound and its functionalization onto nanoparticles.
Bioorthogonal Labeling Using this compound Functionalized Nanoparticles
Caption: Bioorthogonal labeling via the IEDDA "click" reaction.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and characterization of this compound functionalized nanoparticles. These advanced materials hold immense promise for a wide range of applications in biomedical research and drug development. By leveraging the power of bioorthogonal chemistry, researchers can achieve unprecedented control over the labeling and tracking of nanoparticles in complex biological systems, paving the way for more effective and targeted therapeutic and diagnostic strategies.
Application Notes and Protocols for (R)-TCO-OH Linker-Based PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to (R)-TCO-OH Linkers in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. The this compound linker is a valuable tool in PROTAC design, offering a versatile and efficient method for conjugation via "click chemistry." Specifically, the trans-cyclooctene (TCO) moiety participates in a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized binding partner.[1][2] This approach simplifies the synthesis of PROTACs, allowing for a modular and convergent assembly.[3]
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs utilizing the this compound linker.
Mechanism of Action: this compound Linker-Based PROTACs
The fundamental mechanism of a PROTAC is to act as a bridge between a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system (UPS) to induce degradation of the target.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of an this compound Linker-Based PROTAC via iEDDA Reaction
This protocol describes the final ligation step to synthesize a PROTAC using an this compound linker and a tetrazine-functionalized binding moiety (either the POI ligand or the E3 ligase ligand).
Materials:
-
This compound linker
-
Tetrazine-functionalized binding moiety (e.g., tetrazine-thalidomide)
-
POI-binding moiety with a suitable functional group for conjugation to the this compound linker (e.g., a carboxylic acid for amide bond formation)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent for iEDDA reaction (e.g., DMF or DMSO)
-
LC-MS system for reaction monitoring
-
Preparative HPLC for purification
-
NMR spectrometer for characterization
Procedure:
Step 1: Conjugation of POI Ligand to this compound Linker
-
Dissolve the POI-binding moiety (containing a carboxylic acid, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the this compound linker (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-(R)-TCO-OH conjugate by preparative HPLC.
Step 2: iEDDA Click Reaction
-
Dissolve the purified POI-(R)-TCO-OH conjugate (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).
-
Add the tetrazine-functionalized E3 ligase ligand (e.g., tetrazine-thalidomide, 1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.[3]
-
Monitor the reaction progress by LC-MS by observing the disappearance of reactants and the appearance of the product peak with the expected mass-to-charge ratio (m/z).
-
Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[3]
Caption: PROTAC Synthesis Workflow via iEDDA.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein. This allows for the determination of the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates to ensure they are sub-confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle-only control.
-
Incubation: Aspirate the old medium and add the medium containing the different PROTAC concentrations or vehicle. Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Experimental Workflow for DC50/Dmax Determination.
Protocol 3: In Vitro Ternary Complex Formation Assay (Pull-down)
This protocol provides a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., VHL/ElonginB/ElonginC)
-
This compound PROTAC
-
Affinity beads (e.g., Ni-NTA agarose for His-tagged protein)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Incubation: In separate microcentrifuge tubes, incubate the tagged E3 ligase with either vehicle control or varying concentrations of the PROTAC.
-
Target Protein Addition: Add the tagged POI to each tube and incubate to allow for ternary complex formation.
-
Pulldown: Add affinity beads to each tube to pull down the tagged protein and any interacting partners.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting, probing for both the POI and a component of the E3 ligase complex. An increase in the co-elution of the non-tagged partner in the presence of the PROTAC indicates ternary complex formation.
Data Presentation
The efficacy of a PROTAC is quantified by its DC50 and Dmax values. The binding affinities of the PROTAC to its target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are also critical parameters.
Table 1: In Vitro Degradation Profile of a Representative TCO-Containing PROTAC
| PROTAC Name | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| TCO-ARV-771 (in situ formed) | BRD4 | HeLa | ~400 | >95 |
Note: Data for TCO-ARV-771 is based on the co-treatment of HeLa cells with TCO-VHL ligand and a tetrazine-modified JQ1 ligand, leading to the in situ formation of the active PROTAC. The DC50 value is an approximation based on the concentrations required for complete degradation.
Table 2: Ternary Complex and Binary Binding Affinities
| PROTAC Name | Binary Binding (PROTAC to POI, Kd nM) | Binary Binding (PROTAC to E3, Kd nM) | Ternary Complex Affinity (Kd nM) | Cooperativity (α) |
| Example | Value | Value | Value | Value |
Conclusion
The this compound linker provides a powerful and efficient tool for the synthesis of PROTACs through a bioorthogonal iEDDA reaction. The protocols outlined in these application notes provide a framework for the successful design, synthesis, and evaluation of novel PROTAC degraders. Careful characterization of the degradation potency (DC50 and Dmax) and ternary complex formation is essential for the development of effective PROTAC-based therapeutics.
References
Application Note & Protocol: Monitoring (R)-TCO-OH Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction (R)-trans-cyclooctenol ((R)-TCO-OH) is a key reagent in the field of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] The strained trans-cyclooctene (TCO) moiety is a highly reactive dienophile that engages in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazine (Tz) derivatives.[3][4][5] This "click chemistry" reaction is noted for its high specificity, biocompatibility, and reaction rates that are orders of magnitude faster than many other bioorthogonal ligations.
These properties make the TCO-tetrazine ligation an invaluable tool in drug development and chemical biology. It is widely used for creating antibody-drug conjugates (ADCs), enabling the precise attachment of cytotoxic payloads to antibodies for targeted cancer therapy. Furthermore, it is employed in PROTAC (Proteolysis Targeting Chimera) synthesis and in "click-to-release" systems, where the reaction triggers the uncaging of a therapeutic agent at a specific site. Accurate monitoring of these reactions is crucial for optimizing conjugation efficiency, characterizing products, and understanding kinetic performance in biological systems. This document provides detailed protocols for monitoring this compound reactions and summarizes key kinetic data.
Core Mechanism: The TCO-Tetrazine IEDDA Reaction
The reaction between a TCO derivative like this compound and a tetrazine proceeds through a two-step mechanism. The first, rate-determining step is a [4+2] cycloaddition where the electron-rich TCO (dienophile) reacts with the electron-deficient tetrazine (diene). This forms an unstable tricyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to yield a stable dihydropyridazine product. This irreversible final step drives the reaction to completion.
Quantitative Data: Reaction Kinetics
The efficacy of the TCO-tetrazine ligation is quantified by its second-order rate constant (k₂), which is among the highest for any bioorthogonal reaction. The reaction rate is influenced by the specific structures of the TCO and tetrazine derivatives, the solvent, and the temperature. Below is a summary of reported kinetic data for various TCO-tetrazine pairs.
| Tetrazine (Tz) Derivative | TCO Derivative | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | Not Specified | Not Specified | (3,300 ± 40) x 10³ | |
| [¹¹¹In]In-labeled-Tz | TCO-conjugated CC49 mAb | PBS | 37 | (13 ± 0.08) x 10³ | |
| 3,6-diphenyl-s-tetrazine analog | sTCO-PEG derivative | Not Specified | Not Specified | 2.86 x 10⁵ | |
| Fluorogenic Tz (15) | PeptoBrush 1 (TCO-polymer) | PBS | 37 | >25,000 (per TCO unit) | |
| [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | (E)-cyclooct-4-enol (TCO-OH) | PBS, pH 7.4 | 37 | 210 | |
| Dipyridal tetrazine | TCO | 9:1 Methanol/Water | Not Specified | 2,000 (±400) |
Experimental Protocols for Reaction Monitoring
The progress of the TCO-tetrazine reaction can be monitored using several analytical techniques. The most common methods are UV-Vis spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).
General Experimental Workflow
The following diagram outlines the general workflow for setting up and monitoring a TCO-tetrazine reaction.
Protocol 1: Monitoring by UV-Vis Spectrophotometry
This method leverages the characteristic visible absorbance of the tetrazine chromophore, which typically has a maximum (λmax) between 510 and 540 nm. The disappearance of this absorbance is directly proportional to the consumption of the tetrazine, allowing for real-time kinetic analysis.
Materials:
-
This compound derivative
-
Tetrazine derivative
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvette
Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of the this compound and tetrazine derivatives in anhydrous DMSO or DMF. Concentrations are typically in the 1-10 mM range.
-
Determine Tetrazine λmax: Dilute the tetrazine stock solution in the chosen reaction buffer and scan the absorbance from 400-600 nm to determine its λmax.
-
Setup the Reaction:
-
In a quartz cuvette, add the reaction buffer.
-
To create pseudo-first-order conditions, add the TCO solution to be in large excess (e.g., 10-fold or higher) compared to the tetrazine.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37 °C).
-
-
Initiate and Monitor:
-
Start the spectrophotometer measurement in kinetics mode, monitoring the absorbance at the tetrazine's λmax.
-
Add a small volume of the tetrazine stock solution to the cuvette to initiate the reaction and mix quickly but thoroughly. The final concentration of DMSO should typically be kept low (<5% v/v).
-
Record the decrease in absorbance over time until the signal stabilizes (indicating reaction completion).
-
-
Data Analysis:
-
Plot the absorbance at λmax versus time.
-
Fit the resulting decay curve to a pseudo-first-order exponential decay equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).
-
The observed rate constant (k_obs) can be determined from the fit.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO derivative in excess.
-
Protocol 2: Analysis by LC-MS
LC-MS is a powerful method for monitoring reactions that may not have a convenient spectroscopic handle or for analyzing complex mixtures. It allows for the direct quantification of reactants consumed and products formed over time.
Materials:
-
This compound derivative
-
Tetrazine derivative
-
Reaction buffer and solvents
-
Quenching solution (e.g., a scavenger for one reactant, or rapid dilution with a strong organic solvent)
-
HPLC or UPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Reaction Setup: In a reaction vial, combine the this compound and tetrazine derivatives at known concentrations in the desired buffer at a controlled temperature.
-
Time Points: At specific time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid dilution into a cold solvent mixture (e.g., 90% acetonitrile/water with 0.1% formic acid) that is compatible with your LC-MS method.
-
LC-MS Analysis:
-
Inject the quenched samples onto the LC-MS system.
-
Develop a chromatographic method that effectively separates the TCO starting material, the tetrazine starting material, and the final conjugate product.
-
Use the mass spectrometer to confirm the identity of each peak by its mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Integrate the peak areas for the reactants and the product at each time point.
-
Create a standard curve for each analyte if absolute quantification is required.
-
Plot the concentration (or peak area) of the reactants and product as a function of time to determine the reaction profile and endpoint.
-
Application Workflow: ADC Formation and Characterization
A primary application of TCO-tetrazine chemistry is the construction of Antibody-Drug Conjugates (ADCs). A TCO-linker-payload is conjugated to a tetrazine-modified monoclonal antibody (mAb).
Protocol for ADC Formation:
-
Prepare Solutions: Prepare a stock solution of the TCO-linker-payload in an organic solvent like DMSO. Prepare the tetrazine-modified antibody in a suitable buffer (e.g., PBS).
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Gently mix the reaction and incubate at room temperature overnight, protected from light.
-
Purification: Purify the resulting ADC from unreacted TCO-linker-payload using Size Exclusion Chromatography (SEC) with PBS as the mobile phase.
-
Characterization: Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC. The number and distribution of peaks will correspond to the different drug-loaded species (e.g., DAR 0, 2, 4).
Troubleshooting Common Issues
Effective monitoring can help diagnose issues in TCO-tetrazine reactions. The workflow below outlines common problems and their solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate Development using (R)-trans-Cyclooctenol ((R)-TCO-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the development of ADCs utilizing (R)-trans-Cyclooctenol ((R)-TCO-OH), a bioorthogonal chemical handle.
The use of this compound in conjunction with a tetrazine-modified antibody allows for a highly efficient and site-specific conjugation via the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" approach offers precise control over the drug-to-antibody ratio (DAR), leading to the production of homogeneous ADCs with an improved therapeutic window.[1][2] The this compound linker contains a hydroxyl group (-OH) that serves as the attachment point for the cytotoxic payload.[1]
Principle of TCO-Tetrazine Ligation
The core of this methodology is the bioorthogonal reaction between a trans-cyclooctene (TCO) group and a 1,2,4,5-tetrazine. This iEDDA cycloaddition is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[3][4] The reaction is highly specific, as neither TCO nor tetrazine moieties react with naturally occurring functional groups in biological systems, ensuring that conjugation is targeted and avoids off-target modifications.
Experimental Workflow Overview
The development of an ADC using this compound involves three main stages:
-
Preparation of Components:
-
Modification of the monoclonal antibody with a tetrazine group.
-
Conjugation of the cytotoxic payload to the this compound linker.
-
-
ADC Conjugation:
-
The "click" reaction between the tetrazine-modified antibody and the TCO-linker-payload construct.
-
-
Characterization and Analysis:
-
Purification and comprehensive analysis of the final ADC to determine purity, DAR, and stability.
-
Detailed Experimental Protocols
Protocol 1: Preparation of Tetrazine-Modified Antibody (mAb-Tz)
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-5 mg/mL.
-
Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (tetrazine molecules per antibody) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the tetrazine.
Protocol 2: Conjugation of Cytotoxic Payload to this compound
The cytotoxic drug is attached to the hydroxyl group of the this compound linker. The specific chemistry will depend on the functional groups available on the payload. For a payload containing a carboxylic acid, an esterification reaction can be performed.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
This compound
-
Carbodiimide activator (e.g., EDC)
-
Activating agent (e.g., NHS or Sulfo-NHS)
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload using a carbodiimide activator and an activating agent in an anhydrous organic solvent.
-
Conjugation: Add the this compound linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.
-
Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.
-
Characterization: Confirm the structure and purity of the product by LC-MS and NMR.
Protocol 3: ADC Conjugation via iEDDA Click Chemistry
This protocol details the conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
TCO-linker-payload from Protocol 2
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically very fast.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC).
-
Storage: Store the final purified ADC in a suitable formulation buffer at 4°C or frozen at -80°C for long-term storage.
ADC Characterization
Thorough characterization is crucial to ensure the quality and consistency of the ADC.
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody and assess the homogeneity of the ADC. |
| Purity | SDS-PAGE (reducing and non-reducing), Size Exclusion Chromatography (SEC) | To assess the purity of the final ADC product and identify any fragments or aggregates. |
| Aggregation | Size Exclusion Chromatography (SEC) | To quantify the level of aggregation in the ADC preparation. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays | To determine the potency of the ADC against target cancer cell lines. |
| Plasma Stability | Incubation in plasma followed by HIC or MS analysis | To evaluate the stability of the linker and the ADC in a biological matrix. |
| Pharmacokinetics (PK) | In vivo studies in animal models | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC. |
| In Vivo Efficacy | Xenograft or patient-derived xenograft (PDX) mouse models | To assess the anti-tumor activity of the ADC. |
| Biodistribution | In vivo studies using radiolabeled ADC | To evaluate the tumor accumulation and off-target organ distribution of the ADC. |
Mechanism of Action of a TCO-based ADC
The functionality of an ADC developed with a TCO-linker is a multi-step process designed for maximal efficacy and minimal systemic toxicity.
-
Circulation & Targeting: The ADC circulates systemically, where a stable linker ensures the cytotoxic payload remains attached to the antibody. The monoclonal antibody component specifically binds to a target antigen expressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Drug Release: Inside the cell, the ADC is trafficked to lysosomes. If a cleavable linker (e.g., one containing a Val-Cit motif) is used in conjunction with the TCO moiety, lysosomal proteases will cleave the linker, releasing the cytotoxic payload. For a non-cleavable linker, degradation of the antibody itself would release the drug-linker complex.
-
Cytotoxicity: The released cytotoxic payload then exerts its cell-killing effect, for instance, by inhibiting microtubule assembly or damaging DNA, leading to apoptosis of the cancer cell.
Conclusion
The use of this compound in combination with tetrazine-modified antibodies provides a robust and efficient platform for the development of next-generation antibody-drug conjugates. The bioorthogonal nature of the iEDDA click reaction allows for precise control over the conjugation process, leading to the production of homogeneous ADCs with potentially improved therapeutic properties. The detailed protocols and characterization strategies outlined in this document offer a comprehensive guide for researchers and drug developers in this field.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of (R)-TCO-OH in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (R)-TCO-OH and other trans-cyclooctene derivatives in serum and other biological media.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving TCO derivatives, offering explanations and practical solutions.
1. Low or No Conjugation Yield in Serum-Containing Media
-
Question: I am observing a significantly lower than expected or no conjugation of my TCO-labeled molecule to its tetrazine partner when working in serum-containing media. What could be the cause?
-
Answer: The primary reason for low conjugation yield in serum is the deactivation of the trans-cyclooctene (TCO) moiety.[1] The reactive trans-isomer of the cyclooctene ring can isomerize to its unreactive cis-form (CCO).[2] This isomerization is often catalyzed by components present in serum. Once converted to the cis-isomer, the TCO will no longer participate in the rapid bioorthogonal reaction with tetrazines.[2]
2. Understanding TCO Isomerization
-
Question: What factors in serum can cause the isomerization of this compound?
-
Answer: Several factors in serum and other biological media can promote the isomerization of TCO to its inactive CCO form:
-
Copper-Containing Serum Proteins: Proteins in serum that contain copper can catalyze the trans-to-cis isomerization of the TCO ring.[1][3]
-
Thiols: Endogenous thiols, such as glutathione (GSH) and cysteine, can facilitate isomerization. This is particularly relevant when using thiol-based reducing agents like dithiothreitol (DTT) in your experimental workflow.
-
Radical Intermediates: Radical species can also contribute to the isomerization process.
-
Thiamine Degradation Products: In cell culture media, degradation products of thiamine have been shown to catalyze TCO isomerization.
-
3. Strategies to Enhance TCO Stability
-
Question: How can I improve the stability of my TCO-modified molecule in serum?
-
Answer: You can employ several strategies to enhance the stability of your TCO derivative:
-
Structural Modification of the TCO Core: Consider using a more stable TCO derivative. For instance, dioxolane-fused trans-cyclooctene (d-TCO) has demonstrated significantly improved stability in aqueous solutions, blood serum, and in the presence of thiols, with minimal degradation observed in human serum even after four days.
-
Use of Radical Inhibitors: The inclusion of radical inhibitors like Trolox or butylated hydroxytoluene (BHT) in your buffers can suppress thiol-promoted isomerization.
-
Metal Complexation: For long-term storage, TCO reagents can be protected as stable silver(I) complexes. The active TCO can be released just before use by adding a source of chloride ions, such as sodium chloride (NaCl).
-
Optimize Experimental Workflow:
-
Minimize Incubation Time: Reduce the duration of exposure of the TCO-conjugated molecule to the biological medium before the reaction with tetrazine.
-
Sequential Steps for Reduction and Conjugation: If your protocol involves reducing disulfide bonds (e.g., in antibodies), it is critical to remove the reducing agent completely before adding the TCO-linker. This can be achieved using desalting columns or spin filtration.
-
Use a Non-Thiol Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and is a safer alternative to DTT when working with TCOs.
-
-
4. Impact of Linkers on TCO Stability
-
Question: Does the linker used to attach the TCO moiety to my molecule of interest affect its stability?
-
Answer: Yes, the linker can influence stability. The use of hydrophilic linkers, such as polyethylene glycol (PEG), can be advantageous by increasing the solubility of the conjugate and potentially shielding the TCO group from interactions with destabilizing molecules like antibodies. However, there is also evidence to suggest that a PEG linker might make the TCO more accessible to serum proteins that catalyze isomerization. Therefore, the optimal linker choice may be application-dependent and require empirical testing.
Quantitative Data on TCO Derivative Stability
The stability of various TCO derivatives has been evaluated under different conditions. The following table summarizes key findings from the literature to aid in the selection of the most appropriate TCO for your application.
| TCO Derivative | Condition | Stability/Reactivity | Reference |
| TCO (on mAb) | In serum | 25% deactivation in 24 hours | |
| d-TCO | Human serum, room temp. | >97% trans-isomer remaining after 4 days | |
| s-TCO | High thiol concentration (30 mM) | Rapid isomerization | |
| ox-TCO | In the presence of cysteine | Stability similar to TCO-OH | |
| r-TCO | Not specified | Half-life of 20 days | |
| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours |
Experimental Protocols
Protocol 1: General Assay for TCO Stability in Serum
This protocol provides a framework for assessing the stability of a TCO-conjugated molecule in serum over time using HPLC analysis.
-
Reagent Preparation:
-
Prepare a stock solution of your TCO-conjugated molecule (e.g., 10 mM in DMSO).
-
Obtain fresh serum (e.g., human or mouse serum).
-
Prepare a reaction buffer (e.g., 1x PBS, pH 7.4).
-
-
Stability Assay:
-
In a microcentrifuge tube, add the TCO-conjugated molecule to the serum to achieve a final concentration of, for example, 1 mM.
-
Incubate the tube at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately quench any further reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the active trans-TCO isomer and the appearance of the peak for the inactive cis-TCO isomer.
-
Quantify the peak areas to determine the percentage of remaining active TCO at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the active TCO at each time point to the T=0 time point.
-
Plot the percentage of remaining active TCO versus time to determine the stability profile.
-
Visualizations
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-TCO-OH Stability and Isomerization Prevention
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to prevent the unwanted isomerization of (R)-TCO-OH to its inactive cis-cyclooctene form.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the primary cause of this compound isomerization?
A1: The primary driving force for the isomerization of this compound (trans-cyclooctene) to cis-cyclooctene is the high ring strain of the trans-isomer. This inherent strain, while responsible for its high reactivity in bioorthogonal chemistry, also makes it susceptible to isomerization to the more thermodynamically stable cis-form.
Q2: My this compound solution is showing a loss of reactivity over time. What could be the issue?
A2: A loss of reactivity is a strong indicator of isomerization to the unreactive cis-cyclooctene. This can be triggered by several factors, including:
-
Exposure to thiols: Reagents such as dithiothreitol (DTT) or β-mercaptoethanol, and even biological thiols like glutathione, can promote isomerization.[2][3]
-
Presence of copper-containing proteins: If working with biological samples like serum, these proteins can catalyze isomerization.
-
Thiamine degradation products: In cell culture media, degradation products of thiamine can accelerate isomerization.[4]
-
Exposure to light: UV light can induce reversible isomerization between the trans and cis forms.
Q3: How can I detect if my this compound has isomerized?
A3: Isomerization can be monitored by ¹H NMR spectroscopy. The olefinic protons of the trans and cis isomers have distinct chemical shifts, allowing for quantification of the isomeric ratio. Loss of reactivity in a functional assay, such as a click reaction with a tetrazine probe, is also a strong indicator of isomerization.
Q4: What are the recommended storage conditions for this compound and its derivatives?
A4: To minimize isomerization during storage, it is recommended to:
-
Store this compound as a solid in a freezer at -20°C for long-term storage.
-
For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, keep them at low temperatures (e.g., -20°C or -80°C) and protected from light. Some highly reactive TCO derivatives must be stored in cold solutions to prevent polymerization and isomerization.
Q5: I am working with a thiol-containing buffer. How can I prevent isomerization of my this compound?
A5: When working with thiols, isomerization can be suppressed by adding a radical inhibitor to your reaction mixture. Trolox, a water-soluble analog of vitamin E, has been shown to be effective at inhibiting thiol-promoted isomerization. Refer to the detailed protocol below for its use.
Q6: Can I use this compound directly in cell culture media?
A6: Caution is advised when using this compound in standard cell culture media like DMEM, as thiamine degradation products can cause rapid isomerization. If possible, use custom media lacking thiamine. Alternatively, the use of a stabilizing agent or performing the experiment over a shorter timeframe can mitigate this issue.
Q7: Is there a way to "rescue" this compound that has started to isomerize?
A7: Once isomerization has occurred, it is generally not practical to reverse it in a laboratory setting without resorting to the original synthetic photoisomerization and purification process, which involves trapping the trans-isomer with silver nitrate. It is more effective to prevent isomerization from the outset.
Quantitative Stability Data
The stability of trans-cyclooctene derivatives is context-dependent. The following tables summarize available quantitative data to guide experimental design.
Table 1: Stability of TCO Derivatives in the Presence of Thiols
| TCO Derivative | Thiol Condition | Solvent/Buffer | Temperature (°C) | Half-life / % Isomerization | Citation |
| s-TCO | 30 mM mercaptoethanol | CD₃OD | Room Temp | Rapid isomerization after 8 hours | |
| d-TCO | 30 mM mercaptoethanol | CD₃OD | Room Temp | Stable for 12 hours, then rapid isomerization | |
| s-TCO | 30 mM mercaptoethanol | D₂O-PBS (pD 7.4) | Room Temp | 18% isomerization after 1h, 100% after 18.5h | |
| d-TCO | 30 mM mercaptoethanol | pH 7.4 | Room Temp | 43% isomerization after 5 hours | |
| Double functionalized s-TCO | 30 mM ethanethiol | CD₃OD-d₄ | Room Temp | 12% isomerization after 12 hours | |
| Double functionalized s-TCO | High conc. GSH | DMSO/PBS 1:1, pH 7.4 | Room Temp | 60% isomerization in 12 hours |
Table 2: Stability of TCO Derivatives in Biological Media and Solvents
| TCO Derivative | Condition | Temperature (°C) | Stability Data | Citation |
| TCO conjugated to mAb | In vivo | In vivo | 75% remained reactive after 24 hours | |
| s-TCO conjugated to mAb | In vivo | In vivo | Half-life of 0.67 days | |
| d-TCO | Human serum | Room Temp | >97% trans-isomer after 4 days | |
| d-TCO | Phosphate-buffered D₂O | Room Temp | No degradation or isomerization for up to 14 days | |
| r-TCO | Not specified | Not specified | Half-life of 20 days | |
| This compound | DMEM | 37 | Rapid isomerization (t₁/₂ ≤ 60 min) | |
| This compound | Aged plasma | 37 | Rapid isomerization (t₁/₂ ≤ 15 min) | |
| This compound | Fresh plasma | 37 | Stable for at least 1 hour |
Experimental Protocols
Protocol 1: Stabilization of this compound with Silver Nitrate (AgNO₃) for Long-Term Storage
This protocol describes the formation of a silver(I) complex of this compound, which can significantly extend its shelf-life during storage. The this compound can be liberated from the complex before use.
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Acetonitrile (ACN) or Methanol (MeOH), anhydrous
-
Sodium chloride (NaCl) solution (e.g., 1 M in deionized water) or Ammonium hydroxide (NH₄OH) solution
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous acetonitrile or methanol in a round-bottom flask.
-
In a separate container, prepare a solution of 1.1 equivalents of silver nitrate in acetonitrile or methanol.
-
Slowly add the silver nitrate solution to the stirring this compound solution at room temperature.
-
Stir the reaction mixture for 15-30 minutes at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound•AgNO₃ complex as a solid or semi-solid.
-
For long-term storage, store the complex neat in a desiccator at -20°C, protected from light.
-
To liberate the this compound before use, dissolve the complex in an appropriate solvent and add an aqueous solution of NaCl or NH₄OH. The silver will precipitate as AgCl or form a soluble amine complex, releasing the this compound into the organic phase.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the purified this compound.
Protocol 2: Using Trolox to Inhibit Thiol-Promoted Isomerization of this compound
This protocol details the use of Trolox as a radical scavenger to prevent the isomerization of this compound in the presence of high concentrations of thiols.
Materials:
-
This compound solution
-
Trolox (water-soluble analog of vitamin E)
-
Buffer solution containing a thiol (e.g., PBS with DTT or mercaptoethanol)
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Trolox in your desired buffer (e.g., 100 mM in PBS). Ensure it is fully dissolved.
-
To your reaction mixture containing the thiol, add the Trolox stock solution to a final concentration that is equimolar to the thiol concentration (e.g., for a 30 mM thiol solution, use 30 mM Trolox).
-
Vortex the mixture gently to ensure homogeneity.
-
Add your this compound solution to the thiol- and Trolox-containing buffer to initiate your experiment.
-
The presence of Trolox will suppress the radical-mediated isomerization pathway, preserving the trans-conformation of your this compound. A control experiment without Trolox is recommended to confirm its efficacy.
Visual Guides
Caption: Isomerization pathway of this compound to cis-cyclooctene.
Caption: Troubleshooting workflow for this compound reactivity issues.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting (R)-TCO-OH Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for (R)-TCO-OH conjugation reactions. Low conjugation yield is a common challenge, and this guide offers structured advice to identify and resolve potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound and tetrazine conjugation reaction?
The conjugation of this compound with a tetrazine-functionalized molecule proceeds via a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] In this reaction, the electron-rich this compound (the dienophile) rapidly and specifically reacts with an electron-poor tetrazine (the diene). This reaction is characterized by its exceptionally fast kinetics and the formation of a stable covalent bond, all without the need for a catalyst.[2] The primary byproduct of this reaction is nitrogen gas.[2]
Q2: My conjugation yield is significantly lower than expected. What are the most common causes?
Low yield in this compound conjugations can stem from several factors:
-
Degradation of Reactants: Both this compound and the tetrazine partner can degrade if not handled or stored properly.[3]
-
Steric Hindrance: Bulky molecules conjugated to either the this compound or the tetrazine can physically block the reactive sites from interacting.[4]
-
Suboptimal Reaction Conditions: Factors such as pH, solvent, and temperature can influence the reaction rate and final yield.
-
Inaccurate Quantification of Reactants: An incorrect molar ratio of the reactants can lead to an incomplete reaction.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen reaction buffer can significantly impede the reaction.
Q3: How can I assess the quality and reactivity of my this compound and tetrazine reagents?
It is crucial to ensure the integrity of your starting materials. For the tetrazine component, its concentration and purity can often be verified using UV-Vis spectroscopy, as most tetrazines have a characteristic absorbance peak around 520 nm which disappears upon successful conjugation. For this compound, which is colorless, NMR spectroscopy can be used to confirm its structure and purity before starting the conjugation. A functional check can be performed by reacting a small amount of each component and analyzing the product formation via LC-MS or MALDI-TOF mass spectrometry.
Q4: What is the optimal molar ratio of this compound to tetrazine?
Theoretically, a 1:1 stoichiometric ratio is required for the reaction. However, to drive the reaction to completion, it is common practice to use a slight excess (1.5-2 fold) of one of the reactants. Often, the less expensive or more stable component is used in excess. The optimal ratio may need to be determined empirically for your specific system.
Q5: Can the reaction buffer and pH affect the conjugation efficiency?
Yes, while the TCO-tetrazine ligation is robust across a range of pH values (typically 6-9), the stability of your biomolecules and the reactivity of the NHS ester (if used for linking) are pH-sensitive. For NHS ester reactions to attach the TCO or tetrazine moiety to a protein, a pH of 7.2-8.5 is recommended. It is critical to use amine-free buffers, such as phosphate-buffered saline (PBS), during the NHS ester conjugation step to avoid unwanted side reactions.
Troubleshooting Guide for Low Conjugation Yield
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in this compound conjugation reactions.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Degraded this compound or Tetrazine | - Store this compound at –20 °C, protected from light and moisture. - Prepare stock solutions of reagents in anhydrous solvents like DMSO or DMF and use them immediately. - Avoid repeated freeze-thaw cycles of stock solutions. - Check the integrity of your reagents as described in the FAQs. |
| Incorrect Stoichiometry | - Accurately quantify your stock solutions using a reliable method (e.g., UV-Vis for tetrazine). - Empirically test different molar ratios, starting with a 1.5-fold excess of the tetrazine reagent. |
| Suboptimal Reaction Conditions | - Ensure the reaction pH is within the optimal range for your molecules (typically pH 7.4 for biomolecules). - While the reaction is fast at room temperature, gentle heating (e.g., 37°C) can sometimes improve yields for slow reactions. |
| Presence of Competing Reactants | - If using NHS ester chemistry, ensure your buffers are free of primary amines (e.g., Tris, glycine). Perform buffer exchange if necessary. |
Problem 2: Reaction Starts but Does Not Go to Completion
| Possible Cause | Recommended Solution |
| Steric Hindrance | - If conjugating large biomolecules, consider introducing a flexible PEG spacer to the this compound or tetrazine linker to increase the distance between the reactive moiety and the bulky molecule. |
| Poor Solubility of Reactants | - Prepare a concentrated stock solution of the less soluble reactant in an organic solvent (e.g., DMSO) and add it to the aqueous reaction buffer with vigorous mixing. - The use of PEGylated linkers can significantly improve the aqueous solubility of the reactants. |
| Isomerization of this compound | - In aqueous solutions, the reactive trans-isomer of cyclooctene can slowly convert to the much less reactive cis-isomer. Use freshly prepared solutions and avoid prolonged reaction times at elevated temperatures. |
Experimental Protocols
Protocol 1: Quality Control of this compound and Tetrazine Reagents
-
Tetrazine Quantification:
-
Prepare a dilute solution of your tetrazine reagent in a suitable solvent (e.g., PBS).
-
Measure the absorbance at the characteristic wavelength (typically ~520 nm).
-
Calculate the concentration using the Beer-Lambert law (A = εcl), with the known molar extinction coefficient (ε) of the specific tetrazine derivative.
-
-
Small-Scale Test Reaction:
-
In a microcentrifuge tube, combine a small, known amount of this compound and a slight molar excess of the tetrazine partner in the reaction buffer.
-
Incubate at room temperature for 30-60 minutes.
-
Analyze the reaction mixture by LC-MS or MALDI-TOF mass spectrometry to confirm the formation of the expected conjugate product.
-
Protocol 2: General Protocol for Protein Conjugation with this compound
This protocol assumes the protein has been functionalized with a tetrazine moiety.
-
Reagent Preparation:
-
Dissolve the tetrazine-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix and allow the reaction to proceed at room temperature for 60 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a desalting column or dialysis.
-
The purified this compound-conjugated protein is now ready for downstream applications. Store at 4°C.
-
Visualizing the Workflow and Reaction
Below are diagrams to help visualize the troubleshooting process and the chemical reaction.
Caption: Troubleshooting workflow for low this compound conjugation yield.
Caption: The iEDDA reaction between this compound and a tetrazine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
Technical Support Center: Optimizing (R)-TCO-OH and Tetrazine Reactions
Welcome to the Technical Support Center for optimizing the bioorthogonal reaction between (R)-TCO-OH and tetrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to ensure the successful execution of your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during this compound and tetrazine ligation reactions.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reactivity of Tetrazine/TCO Pair: Different derivatives of tetrazine and TCO have vastly different reaction kinetics.[1] | Select a more reactive pairing: Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones.[1] Strained TCOs (sTCO) also exhibit faster kinetics.[1] Consider using tetrazines with electron-withdrawing groups and TCOs with electron-donating groups to accelerate the reaction.[1][2] |
| Suboptimal Reaction Conditions: While the reaction is robust, extreme conditions can hinder it. | Optimize pH: The reaction is generally insensitive to pH within the physiological range (6.0-9.0). However, the stability of your specific biomolecules at different pH values should be considered. For "click-to-release" applications, a lower pH may increase the uncaging rate. Choose an appropriate solvent: Aprotic polar solvents like DMSO or DMF are often used for stock solutions. For aqueous reactions, ensure reactant solubility, potentially by using PEGylated reagents to improve water solubility. | |
| Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. TCOs can degrade in the presence of thiols or under UV light. | Verify reactant integrity: Use freshly prepared solutions or reagents stored under appropriate conditions (e.g., desiccated, protected from light). | |
| Steric Hindrance: Bulky molecules attached to the tetrazine and TCO moieties can physically block them from reacting. | Introduce a spacer: Incorporating a flexible spacer, such as PEG, can increase the distance between the bulky molecule and the reactive moiety, improving accessibility. | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction. | Optimize molar ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. | |
| Low Product Yield | Side Reactions: Impurities in the starting materials can lead to unintended reactions. | Purify reactants: Ensure your starting materials are free from impurities. Degas solutions: For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products. |
| Precipitation of Reactants or Product: Poor solubility of the reactants or the final product in the chosen solvent will lower the yield. | Improve solubility: Use PEGylated linkers on your tetrazine or TCO to enhance aqueous solubility. Alternatively, a small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified. | |
| Inaccurate Quantification of Reactants: Incorrect concentration measurements of stock solutions will lead to suboptimal stoichiometry. | Confirm concentrations: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine and TCO stock solutions before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the this compound and tetrazine reaction?
A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule (1.05 to 1.5-fold) relative to the TCO-functionalized molecule is generally recommended. However, the ideal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your system.
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and works well in various aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6.0 to 9.0. When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to avoid side reactions with the buffer components.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For less reactive partners or specific applications, the incubation time can be extended to 2 hours or even overnight at 4°C. In some cases, incubation at 37°C or 40°C can be used to further accelerate the reaction.
Q4: Is a catalyst required for this reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live cells.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by observing the disappearance of the characteristic color of the tetrazine.
Data Summary
Reaction Kinetics
The rate of the inverse-electron-demand Diels-Alder reaction is highly dependent on the specific tetrazine and TCO derivatives used. The second-order rate constants can vary significantly.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
NHS Ester Stability
The stability of the N-hydroxysuccinimide (NHS) ester used to attach TCO or tetrazine moieties to proteins is pH-dependent, with the rate of hydrolysis increasing at higher pH.
| pH | Half-life of NHS ester |
| 7.0 | Several hours |
| 8.0 | ~1 hour |
| 9.0 | Minutes |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound NHS Ester
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Buffer Exchange: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) at a concentration of 1-5 mg/mL using a desalting spin column.
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Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the this compound NHS ester in anhydrous DMSO or DMF.
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Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
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Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.
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Remove Excess Reagent: Remove the excess, unreacted TCO-NHS ester using a desalting spin column or dialysis. The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
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Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
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Reactant Calculation: Determine the volumes of each protein solution needed to achieve the desired molar ratio (typically a slight excess of the tetrazine-labeled protein).
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Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
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Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
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Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.
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Storage: Store the final conjugate at 4°C until further use.
Visualizations
Caption: Inverse electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: Troubleshooting workflow for optimizing TCO-tetrazine reactions.
Caption: Key parameters for optimizing TCO-tetrazine reaction conditions.
References
Technical Support Center: Synthesis of (R)-TCO-OH and its Derivatives
Welcome to the technical support center for the synthesis of (R)-TCO-OH and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of TCO-OH derivatives?
A1: The primary challenges in the synthesis of trans-cyclooctenol (TCO-OH) derivatives include:
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Poor Diastereoselectivity: Traditional synthesis via photoisomerization of cis-cyclooct-4-enol yields a mixture of axial and equatorial diastereomers, with the less reactive equatorial isomer being the major product.[1] Separation of these diastereomers can be difficult and is often not feasible by standard flash chromatography.[2]
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Product Stability and Isomerization: Highly strained TCO derivatives, while more reactive, are prone to isomerization back to the unreactive cis-isomer, especially in the presence of thiols or during prolonged storage.[3] Non-crystalline derivatives are particularly susceptible to degradation.
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Hydrophilicity: Many TCO derivatives are hydrophobic, which can lead to non-specific binding and require extensive washout protocols in biological assays.
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Scalability: While flow photochemistry has improved the scalability of TCO synthesis, achieving large quantities of the desired diastereomer can still be a bottleneck.
Q2: How can I improve the diastereoselectivity of my TCO-OH synthesis to favor the more reactive axial isomer?
A2: A highly effective method to achieve excellent diastereoselectivity for the axial isomer is to move away from the photoisomerization of cis-cyclooct-4-enol. Instead, a two-step approach is recommended:
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Synthesis of trans-cyclooct-4-enone: This key intermediate is synthesized from 1,5-cyclooctadiene via a Wacker oxidation followed by photoisomerization. Since the enone lacks a stereocenter, this photoisomerization step does not produce diastereomers.
-
Diastereoselective Nucleophilic Addition: Subsequent reduction of the ketone on trans-cyclooct-4-enone with a hydride reagent like LiAlH₄ occurs with high stereocontrol, exclusively yielding the axial alcohol (an a-TCO derivative). Computational models predict that the nucleophilic attack is favored on the equatorial face of the ketone, leading to the axial alcohol.
Q3: My TCO derivative is degrading upon storage. What are the best practices for storing these compounds?
A3: The stability of TCO derivatives is a significant concern. Here are some best practices for storage:
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Crystalline vs. Non-solid: Crystalline derivatives are generally more stable and can be stored as solids for over a year in a refrigerator. Non-solid derivatives should be stored as dilute solutions in the freezer and used within a few weeks.
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Silver(I) Complexation: For long-term storage of highly reactive, non-crystalline TCOs, they can be stabilized as silver(I) complexes. These complexes can be readily dissociated by the addition of NaCl before use.
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Radical Inhibitors: To prevent thiol-promoted isomerization, radical inhibitors like Trolox or BHT can be added to solutions.
Q4: I need enantiomerically pure this compound for my PROTAC synthesis. How can I obtain it?
A4: Currently, this compound is commercially available as a PROTAC linker from various suppliers. While detailed, optimized protocols for the de novo asymmetric synthesis of this compound are not extensively reported in the literature, potential strategies to obtain it include:
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Chiral Resolution: A racemic mixture of axial-TCO-OH, obtained from the diastereoselective reduction of trans-cyclooct-4-enone, could potentially be resolved into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
-
Enzymatic Kinetic Resolution: A possible route could involve the enzymatic kinetic resolution of a precursor, such as a racemic diol or acetate derivative of cyclooctene, using lipases. This would provide an enantiomerically enriched starting material for subsequent synthesis.
Troubleshooting Guides
Issue 1: Low yield of trans-cyclooct-4-enone during photoisomerization.
| Possible Cause | Recommended Solution(s) |
| Inefficient Photoisomerization Setup | Ensure the use of a suitable photosensitizer, such as methyl benzoate. A closed-loop flow reactor that circulates the reaction mixture through a column of AgNO₃-impregnated silica gel is highly recommended to drive the equilibrium towards the trans-isomer by selective complexation. |
| Sub-optimal Sensitizer Concentration | The concentration of the sensitizer is crucial. For example, when using ethyl benzoate, the concentration should be adjusted to ensure an appropriate optical density at the irradiation wavelength. |
| Degradation of the trans-isomer | Prolonged irradiation can lead to the degradation of the desired trans-product. Monitor the reaction progress and stop it once the maximum conversion is reached. |
Issue 2: Poor diastereoselectivity in the synthesis of axial-TCO-OH.
| Possible Cause | Recommended Solution(s) |
| Using Photoisomerization of cis-cyclooct-4-enol | This method inherently favors the formation of the equatorial isomer (typically in a 2.2:1 ratio). To obtain predominantly the axial isomer, it is highly recommended to use the diastereoselective reduction of trans-cyclooct-4-enone. |
| Incorrect Reducing Agent or Reaction Conditions | For the diastereoselective reduction of trans-cyclooct-4-enone, use a suitable hydride source like LiAlH₄ at low temperatures to ensure high facial selectivity. |
Issue 3: The purified TCO-OH derivative shows signs of isomerization to the cis-isomer.
| Possible Cause | Recommended Solution(s) |
| Presence of Thiols | Thiol-containing compounds can catalyze the isomerization of strained TCOs. Ensure all glassware is thoroughly cleaned and avoid any sources of thiol contamination during workup and storage. |
| Exposure to Light and Air | TCO derivatives can be sensitive to light and air, leading to degradation. Store purified compounds under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially for long-term storage. |
| Improper Storage of Non-crystalline Material | Non-solid TCO derivatives are less stable. If the compound is not crystalline, store it as a dilute solution at low temperatures (e.g., in a freezer) and for a limited time. For longer-term storage, consider forming a silver(I) complex. |
Quantitative Data
Table 1: Comparison of Second-Order Rate Constants for the Reaction of TCO Derivatives with Tetrazines.
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| axial-5-hydroxy-trans-cyclooctene | 3,6-dipyridyl-s-tetrazine derivative | 70,000 ± 1,800 | |
| equatorial-5-hydroxy-trans-cyclooctene | 3,6-dipyridyl-s-tetrazine derivative | 22,400 ± 40 | |
| a-TCO (diol-derivatized) | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | |
| d-TCO (syn-diastereomer) | water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | |
| s-TCO (water-soluble derivative) | 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 ± 40,000 |
Table 2: Diastereoselectivity in TCO-OH Synthesis.
| Synthetic Method | Product | Diastereomeric Ratio (equatorial:axial) | Yield of Axial Isomer | Reference |
| Photoisomerization of cis-cyclooct-4-enol | trans-cyclooct-4-enol | 2.2 : 1 | ≤ 24% | |
| Nucleophilic reduction of trans-cyclooct-4-enone | axial-5-hydroxy-trans-cyclooctene | Exclusive formation of axial isomer | High Yield |
Experimental Protocols
Protocol 1: Synthesis of trans-cyclooct-4-enone
This protocol is adapted from the work of Pigga et al.
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Wacker Oxidation of 1,5-cyclooctadiene: To a solution of 1,5-cyclooctadiene in DMF/H₂O, add PdCl₂ and CuCl₂. Stir the reaction mixture under an oxygen atmosphere at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).
-
Workup: Quench the reaction with aqueous HCl and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification of cis-cyclooct-4-enone: Purify the crude product by flash column chromatography on silica gel to obtain pure cis-cyclooct-4-enone.
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Photoisomerization: Prepare a solution of cis-cyclooct-4-enone and a photosensitizer (e.g., methyl benzoate) in a suitable solvent (e.g., cyclohexane) in a quartz flask. Irradiate the solution with a UV lamp (e.g., 254 nm) in a flow photoreactor equipped with a column of AgNO₃-impregnated silica gel.
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Isolation of trans-cyclooct-4-enone: After the reaction is complete, elute the trans-isomer from the silver nitrate column with a solution of aqueous ammonia. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield trans-cyclooct-4-enone.
Protocol 2: Diastereoselective Synthesis of axial-5-hydroxy-trans-cyclooctene (a-TCO)
This protocol is adapted from the work of Pigga et al.
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve trans-cyclooct-4-enone in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
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Nucleophilic Addition: Slowly add a solution of LiAlH₄ in THF to the cooled solution of the enone.
-
Monitoring: Monitor the reaction progress by TLC until all the starting material is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Workup: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture through a pad of Celite, washing with an organic solvent.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure axial-5-hydroxy-trans-cyclooctene as a racemic mixture.
Visualizations
Caption: Diastereoselective synthesis of axial-TCO-OH.
Caption: Troubleshooting decision tree for low yield.
References
how to address hydrophobicity of (R)-TCO-OH conjugates
Welcome to the technical support center for (R)-TCO-OH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during bioconjugation experiments, with a specific focus on addressing the hydrophobicity of this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrophobicity a concern?
This compound, a trans-cyclooctene derivative, is a popular reagent in bioorthogonal chemistry, particularly for strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with tetrazines. This reaction is widely used for labeling biomolecules. However, the inherent hydrophobicity of the TCO core can lead to several experimental challenges, including poor aqueous solubility, aggregation of conjugates (especially with proteins like antibodies), reduced reactivity of the TCO moiety, and non-specific binding in biological systems.[1][2][3][4][5]
Q2: My this compound conjugated antibody shows low reactivity with its tetrazine partner. What could be the cause?
Low reactivity is a common issue stemming from the hydrophobicity of the TCO moiety. The hydrophobic TCO can interact with hydrophobic patches on the antibody surface, causing it to become "buried" and inaccessible for reaction with the tetrazine. This can lead to a significant portion of the conjugated TCO being non-reactive.
Q3: I'm observing aggregation and precipitation of my antibody after conjugation with this compound. How can I prevent this?
Aggregation is often a direct consequence of increased surface hydrophobicity of the antibody after conjugation with the hydrophobic TCO molecule. This increased hydrophobicity can lead to self-association and aggregation of the antibody-drug conjugates (ADCs). To mitigate this, consider using a more hydrophilic TCO derivative or incorporating a hydrophilic linker.
Q4: Are there more hydrophilic alternatives to the standard this compound?
Yes, several more hydrophilic trans-cyclooctene derivatives have been developed to address the hydrophobicity issue. These include:
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oxoTCO (trans-5-oxocene): This derivative contains a ketone group, which increases its hydrophilicity (experimental logP = 0.51) and can lead to faster reaction kinetics.
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DOTCO (4,6-dioxo-TCO): Another hydrophilic alternative that has shown promise in biological studies.
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TCOs with embedded hydrophilic groups: Researchers have synthesized TCO derivatives incorporating heteroatoms to reduce hydrophobicity.
Q5: How can I increase the solubility and reactivity of my TCO conjugate without changing the core TCO structure?
Incorporating a hydrophilic linker, such as polyethylene glycol (PEG), between the TCO moiety and the biomolecule is a widely adopted and effective strategy. PEG linkers can increase the overall hydrophilicity of the conjugate, preventing the TCO from burying itself within the protein and thus maintaining its reactivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Conjugation Yield | Poor solubility of this compound in aqueous buffers. | 1. Use a co-solvent: Add a small percentage of a water-miscible organic solvent like DMSO or DMF to the reaction buffer to improve the solubility of the TCO reagent. 2. Switch to a more hydrophilic TCO: Consider using a water-soluble TCO derivative. |
| Precipitation/Aggregation of Conjugate | Increased hydrophobicity of the biomolecule after TCO conjugation. | 1. Incorporate a PEG linker: Use a TCO reagent with an integrated PEG chain (e.g., TCO-PEG-NHS ester). 2. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce the overall hydrophobicity and aggregation propensity. 3. Formulation optimization: Experiment with different buffer conditions (pH, ionic strength) or the addition of solubility-enhancing excipients. |
| Low Reactivity of TCO-Conjugate | The hydrophobic TCO moiety is "buried" within the biomolecule. | 1. Introduce a hydrophilic spacer: A PEG linker can act as a spacer to extend the TCO moiety away from the biomolecule's surface, making it more accessible. 2. Reverse the click chemistry partners: Consider conjugating the more hydrophilic tetrazine to the antibody and using a TCO-functionalized probe. |
| High Background/Non-Specific Binding in Assays | The hydrophobic nature of the TCO conjugate leads to non-specific interactions with other proteins or cell membranes. | 1. Employ hydrophilic TCO derivatives: Using reagents like oxoTCO has been shown to reduce non-specific background fluorescence in imaging experiments. 2. Increase hydrophilicity of the tetrazine partner: A more hydrophilic tetrazine can also contribute to reducing non-specific binding of the final conjugate. |
Experimental Protocols
Protocol 1: Conjugation of an Antibody with TCO-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-PEG-NHS ester to improve the hydrophilicity of the resulting conjugate.
Materials:
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Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)
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TCO-PEGn-NHS ester (n=4, 8, 12, etc.) dissolved in anhydrous DMSO (10 mM stock)
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Reaction buffer: Amine-free buffer such as PBS (pH 7.4-8.0)
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Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of TCO-PEG-NHS ester in DMSO.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction mixture immediately.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove excess, unreacted TCO reagent using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
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Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: General Workflow for TCO-Tetrazine Ligation
This protocol outlines the reaction between a TCO-modified biomolecule and a tetrazine-labeled probe.
Materials:
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TCO-modified biomolecule (e.g., antibody-TCO conjugate)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug)
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
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Prepare the TCO-modified biomolecule in the reaction buffer.
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Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
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Add the tetrazine-labeled molecule to the TCO-modified biomolecule. A 1.5- to 5-fold molar excess of the tetrazine is typically used.
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The reaction is generally fast and can be performed at room temperature for 30 minutes to 2 hours.
-
-
Analysis: Analyze the reaction product using appropriate techniques such as SDS-PAGE, mass spectrometry, or fluorescence imaging.
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Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine-labeled molecule.
Quantitative Data Summary
The choice of TCO derivative can significantly impact reaction kinetics. The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with 3,6-di-(2-pyridyl)-s-tetrazine.
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Key Feature |
| trans-Cyclooctene | TCO | ~2,000 | Standard TCO |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000 | Increased reactivity |
| trans-5-oxocene | oxoTCO | 94,600 | Increased hydrophilicity and reactivity |
Note: Reaction rates can vary depending on the specific tetrazine partner and reaction conditions.
Visualizations
Logical Workflow for Addressing TCO Hydrophobicity
Caption: A decision-making workflow for addressing hydrophobicity issues in TCO conjugates.
Experimental Workflow: Antibody Conjugation with TCO-PEG-NHS
Caption: Step-by-step workflow for antibody conjugation with a PEGylated TCO reagent.
References
- 1. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: (R)-TCO-OH in Biological Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (R)-TCO-OH in biological media. The focus is on addressing potential side reactions and ensuring the successful application of this reagent in click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-labeled molecule is showing reduced reactivity with tetrazine over time in my cell culture medium. What could be the cause?
A1: The most likely cause is the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer. This process can be catalyzed by components in standard cell culture media, particularly degradation products of thiamine (Vitamin B1).[1] "Aged" plasma can also contribute to this isomerization.[1]
Q2: How can I prevent the isomerization of this compound to its inactive CCO form in my in vitro experiments?
A2: Several strategies can mitigate TCO isomerization:[1]
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Use Custom Media: Utilize thiamine-free cell culture media for your experiments.
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Add Antioxidants: Supplementing your media with antioxidants, such as Trolox (a water-soluble analog of Vitamin E), can suppress radical-mediated isomerization pathways, especially in the presence of high thiol concentrations.[2]
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Use Fresh Plasma: If working with plasma, use fresh preparations as "aged" plasma has been shown to promote isomerization.[1]
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Employ TCO Trapping Agents: In analytical experiments where the TCO is not intended for a subsequent reaction, trapping agents can be used to prevent its isomerization during sample processing.
Q3: I am observing non-specific labeling or off-target effects in my proteomics experiment. Could this compound be reacting with other biomolecules?
A3: Yes, while TCOs are designed for bioorthogonal reactions with tetrazines, they can exhibit reactivity towards certain biological nucleophiles, most notably thiols. Cysteine residues in proteins and small molecules like glutathione (GSH) can react with the strained double bond of TCO, leading to off-target labeling. This reactivity is generally low but can be significant in environments with high concentrations of free thiols.
Q4: What is the stability of this compound in the presence of thiols like cysteine or glutathione?
A4: The stability of TCO derivatives in the presence of thiols is variable. For instance, some TCO derivatives have been shown to isomerize in the presence of concentrated ethanethiol or glutathione. The rate of this side reaction is dependent on the specific TCO derivative, the concentration of the thiol, and the reaction conditions. It is crucial to assess the stability of your specific this compound conjugate under your experimental conditions.
Q5: Are there more stable alternatives to this compound for experiments in complex biological media?
A5: Yes, several modified TCO derivatives have been developed to have improved stability and reactivity profiles. For example, dioxolane-fused trans-cyclooctene (d-TCO) derivatives have shown enhanced stability in aqueous solutions, blood serum, and in the presence of thiols, while maintaining high reactivity with tetrazines.
Troubleshooting Guides
Problem 1: Low or No "Click" Reaction Product Formation
| Possible Cause | Troubleshooting Step |
| This compound Isomerization | Analyze your this compound reagent and labeled biomolecule for the presence of the CCO isomer using ¹H NMR or HPLC. Implement strategies to prevent isomerization as described in FAQ 2 . |
| Degradation of Tetrazine Partner | Ensure the tetrazine reagent is fresh and has been stored correctly, protected from light and moisture. |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to tetrazine. A slight excess (1.5-2 fold) of one reagent (typically the smaller molecule) can drive the reaction to completion. |
| Suboptimal Reaction Conditions | Ensure the reaction buffer is within a pH range of 6-9 and is free of primary amines (e.g., Tris) if using NHS ester chemistry for labeling. The reaction is typically fast at room temperature. |
Problem 2: High Background or Non-Specific Staining in Imaging Experiments
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Probe | Increase the number of washing steps after incubation with the fluorescent probe. Include a mild detergent like Tween-20 in the wash buffer. |
| Reaction with Endogenous Nucleophiles | Pre-treat cells with a thiol-capping agent like N-ethylmaleimide (NEM) to block free cysteine residues before adding the this compound labeled molecule. Note: This may affect cellular function. |
| Hydrophobicity of the TCO conjugate | The hydrophobicity of TCOs can lead to non-specific binding. Consider using TCO derivatives with improved hydrophilicity, such as those containing PEG linkers or heterocyclic backbone modifications. |
Quantitative Data Summary
Table 1: Stability of TCO Derivatives in Biological Media
| TCO Derivative | Medium | Conditions | Half-life / Stability | Reference |
| s-TCO | D₂O-PBS (pD 7.4) with 30 mM mercaptoethanol | Room Temperature | 18.5 hours (100% isomerization) | |
| s-TCO with Trolox | D₂O-PBS (pD 7.4) with 30 mM mercaptoethanol | Room Temperature | >29.5 hours (<5% isomerization) | |
| TCO | 50% fresh mouse serum | 37 °C | Almost complete conversion to cis in 7 hours | |
| d-TCO | Human serum | Room Temperature | >97% trans after 4 days | |
| r-TCO | Not specified | Not specified | 20 days |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| d-TCO | 3,6-dipyridyl-s-tetrazine | Water | 25 °C | 366,000 ± 15,000 | |
| s-TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 °C | 3,100 | |
| TCO | 3,6-di(2-pyridyl)-s-tetrazine | 9:1 MeOH:water | Not specified | 2,000 | |
| s-TCO | 3,6-di(2-pyridyl)-tetrazine | MeOH | 25 °C | 22,000 | |
| Me2Pyr-Tz | TCO-PEG₄ | DPBS | 37 °C | 5,120 |
Experimental Protocols
Protocol 1: Assessing this compound Stability and Isomerization in Cell Culture Media
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Preparation of Solutions:
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Prepare a stock solution of your this compound labeled molecule in a suitable solvent (e.g., DMSO).
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Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS).
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-
Incubation:
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Add the this compound labeled molecule to the cell culture medium at the final desired concentration.
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Incubate the mixture under standard cell culture conditions (37°C, 5% CO₂).
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Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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-
Sample Analysis:
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Analyze the aliquots by ¹H NMR spectroscopy or reverse-phase HPLC.
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For ¹H NMR, monitor the disappearance of the characteristic signals for the trans-alkene protons and the appearance of signals for the cis-alkene protons.
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For HPLC, develop a method that separates the TCO and CCO isomers. Quantify the peak areas to determine the extent of isomerization over time.
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Protocol 2: Evaluating Reactivity of this compound with Glutathione (GSH)
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Reagent Preparation:
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Prepare a stock solution of your this compound labeled molecule.
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Prepare a stock solution of reduced glutathione (GSH) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction:
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Incubate the this compound labeled molecule with a molar excess of GSH at 37°C.
-
Collect samples at different time intervals.
-
-
Analysis:
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Monitor the depletion of the this compound compound and the formation of the GSH adduct using LC-MS.
-
Calculate the half-life of the this compound compound in the presence of GSH.
-
Visualizations
Caption: Potential reaction pathways of this compound in a biological environment.
Caption: Troubleshooting workflow for low yield in TCO-tetrazine click reactions.
References
Technical Support Center: Purification of (R)-TCO-OH Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-TCO-OH labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using TCO-labeled proteins?
A1: The main stability concern is the isomerization of the reactive trans-cyclooctene (TCO) to the much less reactive cis-cyclooctene (CCO)[1][2]. This isomerization can be catalyzed by thiols (found in reducing agents like DTT) and certain metal ions, leading to a significant reduction in the efficiency of the subsequent tetrazine ligation ("click chemistry")[2][3][4].
Q2: How can I prevent the isomerization of TCO on my protein?
A2: To prevent isomerization, it is crucial to avoid thiol-containing reducing agents like DTT. A safer alternative is the non-thiol-based reducing agent Tris(2-carboxyethyl)phosphine (TCEP). Additionally, use the labeled protein in the subsequent tetrazine ligation reaction as soon as possible after purification. For long-term storage, it is recommended to store the purified, labeled protein at -80°C and avoid repeated freeze-thaw cycles. Storing TCO reagents as stable Ag(I) metal complexes can also extend their shelf life.
Q3: My protein precipitates after labeling with this compound. What can I do?
A3: Protein precipitation can occur due to several factors. The addition of the hydrophobic TCO group can decrease the overall solubility of the protein. Also, if an organic solvent like DMSO or DMF is used to dissolve the TCO-NHS ester, its final concentration in the reaction mixture might be high enough to cause precipitation. To troubleshoot, try to minimize the volume of the organic solvent added. It is also important to use an appropriate molar excess of the labeling reagent; over-labeling can alter the protein's isoelectric point and solubility.
Q4: How can I separate the successfully labeled protein from the unlabeled protein?
A4: Separating labeled from unlabeled protein can be challenging due to their similar physical properties. One effective strategy is to use affinity chromatography that targets a feature of the label itself. For instance, if a fluorescent dye is attached along with the TCO group, a column with β-cyclodextrin-modified agarose can be used to selectively bind the hydrophobic dye, allowing the unlabeled protein to flow through. Another approach involves using Affinity Bioorthogonal Chemistry (ABC) tags, which are small molecules that can facilitate both purification and subsequent bioorthogonal labeling.
Q5: What are the most common methods for purifying TCO-labeled proteins?
A5: The most common purification methods for TCO-labeled proteins are:
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Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing excess, unreacted TCO-NHS ester from the labeled protein. It can also be used to purify the final conjugate after the click reaction.
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Affinity Chromatography: This method can be used if an affinity tag is present on the protein or as part of the label. For example, tetrazine-modified agarose can be used to capture TCO-labeled proteins.
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Ion-Exchange Chromatography (IEC): IEC separates proteins based on their net surface charge. This can be useful for separating labeled and unlabeled proteins if the labeling process alters the protein's overall charge.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Labeling Efficiency | Hydrolysis of TCO-NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it unable to react with the protein. | Prepare the TCO-NHS ester solution in anhydrous DMSO or DMF immediately before use. |
| Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with the protein for reaction with the TCO-NHS ester. | Perform a buffer exchange into an amine-free buffer (e.g., PBS or phosphate buffer) at pH 7.0-9.0 before the labeling reaction. | |
| Inaccessible labeling sites: The primary amines (e.g., lysine residues) on the protein surface may be sterically hindered. | Consider engineering a more accessible labeling site or using a TCO linker with a longer spacer arm (e.g., PEG) to reduce steric hindrance. | |
| Low Recovery of Labeled Protein After Purification | Non-specific binding to the chromatography column: The hydrophobic TCO group can cause the protein to bind non-specifically to some chromatography resins. | Add non-ionic detergents to the buffers or adjust the salt concentration. Consider using a different type of chromatography resin. |
| Protein precipitation in the column: High protein concentration can lead to precipitation within the column. | Decrease the amount of sample loaded or elute with a linear gradient instead of a step elution to reduce protein concentration. | |
| Difficulty Removing Excess, Unreacted TCO Reagent | Similar size of protein and reagent: For smaller proteins, the size difference between the protein and the TCO-NHS ester may not be sufficient for effective separation by SEC. | Use a desalting spin column with an appropriate molecular weight cutoff or perform dialysis with a suitable membrane. |
| Labeled Protein is Not Reactive in Subsequent Click Chemistry | Isomerization of TCO to CCO: The trans-isomer has converted to the unreactive cis-isomer. | Use the labeled protein immediately after purification. Avoid thiol-containing reagents like DTT and store the labeled protein at -80°C. |
| "Masked" TCO groups: The hydrophobic TCO group may be buried within the protein's structure, making it inaccessible to the tetrazine. | Use TCO linkers with hydrophilic PEG spacers to improve accessibility. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound using TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.
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Buffer Exchange: Ensure the protein of interest (1-5 mg/mL) is in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
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Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
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Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.
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Quench Reaction: Stop the labeling reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
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Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or size-exclusion chromatography.
Protocol 2: Purification of TCO-Labeled Protein using Size-Exclusion Chromatography (SEC)
This protocol is a general guideline for purifying the TCO-labeled protein.
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Column Equilibration: Equilibrate the SEC column (e.g., a Superdex 75 or Superdex 200 column) with a suitable buffer, such as PBS, pH 7.4.
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Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
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Elution: Elute the protein with the equilibration buffer at a flow rate appropriate for the column. The larger, labeled protein will elute before the smaller, unreacted TCO-NHS ester and quenching buffer components.
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Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified, labeled protein.
Protocol 3: TCO-Tetrazine Click Chemistry Conjugation
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
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Prepare Reactants: Prepare the purified TCO-labeled protein in the desired reaction buffer (e.g., PBS, pH 7.4). Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
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Click Reaction: Add a slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent to the TCO-labeled protein solution.
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Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
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Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
Visualizations
Caption: Workflow for labeling, purification, and conjugation of this compound proteins.
Caption: Troubleshooting decision tree for low yield in TCO-protein conjugation.
References
enhancing the reaction kinetics of (R)-TCO-OH ligation
Welcome to the technical support center for optimizing the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between (R)-TCO-OH and tetrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful and efficient execution of your bioorthogonal ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound and tetrazine ligation?
A1: The reaction is a bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition. In this process, the electron-rich dienophile, this compound (trans-cyclooctene), reacts with the electron-deficient diene (tetrazine). This initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases dinitrogen gas (N₂) as the sole byproduct, forming a stable dihydropyridazine conjugate.[1][2][3] This reaction is known for its exceptional speed and selectivity, and it does not require a catalyst, making it highly suitable for biological systems.[4]
Q2: Which stereoisomer of a hydroxylated TCO is more reactive?
A2: The stereochemistry of the hydroxyl group significantly impacts the reaction rate. The axial diastereomer of 5-hydroxy-trans-cyclooctene has been reported to be more reactive than the corresponding equatorial diastereomer.[5] This difference in reactivity is attributed to the conformation of the cyclooctene ring.
Q3: What factors influence the kinetics of the TCO-tetrazine ligation?
A3: Several factors govern the reaction speed:
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Ring Strain of TCO: Higher ring strain in the trans-cyclooctene moiety leads to faster reaction kinetics.
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Electronics of Reactants: The reaction is fastest when the TCO is more electron-rich and the tetrazine is more electron-poor. Attaching electron-donating groups (EDGs) to the TCO and electron-withdrawing groups (EWGs) to the tetrazine will accelerate the ligation.
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Steric Hindrance: Bulky substituents on either the TCO or the tetrazine can sterically hinder the approach of the reactants and slow down the reaction.
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Solvent: While the reaction proceeds in a variety of organic and aqueous solvents, reaction rates can be influenced by the solvent choice.
Q4: What is the recommended reaction buffer and pH for this ligation?
A4: The TCO-tetrazine ligation is robust and works well in a variety of aqueous buffers over a pH range of 6 to 9. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and recommended buffer for this reaction.
Q5: How stable is this compound under typical experimental and biological conditions?
A5: TCO derivatives, particularly those with high ring strain, can be susceptible to isomerization to the less reactive cis-cyclooctene, especially in the presence of thiols. However, hydroxylated TCOs like TCO-OH generally exhibit good stability. For instance, some d-TCO derivatives (a more strained version) remain over 97% in their trans-isomer form after four days in human serum at room temperature. It is still advisable to be cautious when working with high concentrations of thiol-containing reagents like DTT or glutathione.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Ligation | Suboptimal Reactant Choice: The chosen tetrazine may not be sufficiently reactive. | Select a tetrazine with electron-withdrawing groups to lower its LUMO energy and accelerate the reaction. |
| Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can result in unreacted starting material. | Empirically optimize the molar ratio. Often, using a slight excess (1.05 to 1.5-fold) of one reactant is beneficial. | |
| Low Reactant Concentration: The reaction rate is concentration-dependent. Very dilute solutions will react more slowly. | If possible, increase the concentration of the reactants. The fast kinetics of this reaction often allow for efficient conjugation even at low concentrations. | |
| Steric Hindrance: The conjugation sites on your biomolecules may be sterically encumbered. | If using a linker to attach the TCO or tetrazine, consider using a longer, more flexible linker (e.g., a PEG linker) to reduce steric hindrance. | |
| Loss of TCO Reactivity | Isomerization: The trans-cyclooctene may have isomerized to the much less reactive cis-cyclooctene. | This can be promoted by thiols or prolonged storage. Store TCO reagents properly (cold and protected from light) and minimize exposure to high concentrations of thiols. Consider using more stable TCO derivatives if thiol incompatibility is a major issue. |
| Degradation: The TCO-containing molecule may have degraded. | Assess the stability of your specific TCO-conjugated molecule under your experimental conditions (e.g., in buffers or serum) over time. | |
| Non-Specific Labeling | Tetrazine Reactivity with Biomolecules: Some highly reactive tetrazines might exhibit off-target reactivity, particularly with nucleophiles like thiols on proteins. | If non-specific labeling is observed, consider using a tetrazine derivative with a better balance of reactivity and stability. Screening different tetrazine structures may be necessary. |
Quantitative Data on Reaction Kinetics
The second-order rate constants (k₂) are a direct measure of the reaction speed. The selection of the specific TCO and tetrazine derivatives has a profound impact on the reaction kinetics.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol:Water | 25 |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | 1140 ± 40 | Methanol | 25 |
| TCO derivatives | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous media | Not Specified |
| axial TCO derivatives | Dimethyl-tetrazine | 0.54 | Not Specified | Not Specified |
| TCO-pSar66 | HELIOS 347Me | 1806 | PBS (pH 7.4) | 37 |
| TCO-PEG4 | mTz-pSar20 | 463 | PBS (pH 7.4) | 37 |
| 5-hydroxy-trans-cyclooctene (axial) | Water-soluble 3,6-dipyridyl-s-tetrazine derivative | 80,200 ± 200 | H₂O:MeOH (45:55) | 25 |
| 5-hydroxy-trans-cyclooctene (equatorial) | Water-soluble 3,6-dipyridyl-s-tetrazine derivative | 22,600 ± 40 | H₂O:MeOH (45:55) | 25 |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine derivative | 366,000 ± 15,000 | Water | 25 |
(Data compiled from multiple sources)
Experimental Protocols
Protocol 1: General Procedure for this compound Ligation with a Tetrazine-labeled Molecule
This protocol provides a general starting point for the ligation reaction in an aqueous buffer.
Materials:
-
This compound functionalized molecule (stock solution in DMSO or aqueous buffer)
-
Tetrazine-functionalized molecule (stock solution in DMSO or aqueous buffer)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reactant Preparation: Prepare the this compound and tetrazine-functionalized molecules in the reaction buffer at the desired final concentrations. If stock solutions are in an organic solvent like DMSO, ensure the final concentration of the organic solvent is low (typically <5%) to avoid negative effects on biomolecules.
-
Stoichiometry: Determine the desired molar ratio of the reactants. A 1:1 ratio is a good starting point, but a slight excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine-labeled molecule may enhance reaction completion.
-
Ligation Reaction: Add the calculated volume of the tetrazine-functionalized molecule to the solution containing the this compound functionalized molecule.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) or at 37°C. The reaction is typically very fast, with significant product formation occurring within minutes to an hour. Reaction progress can be monitored by techniques such as LC-MS or by following the disappearance of the characteristic tetrazine absorbance (around 520 nm).
-
Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting materials using standard techniques like size-exclusion chromatography (SEC), dialysis, or affinity purification, depending on the nature of the conjugated molecules.
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Storage: Store the final conjugate at 4°C or as appropriate for the stability of the molecules involved.
Diagrams
Caption: Reaction mechanism of the TCO-Tetrazine ligation.
Caption: General experimental workflow for TCO-Tetrazine ligation.
References
- 1. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-TCO-OH Stability and Experimental Guidance
Welcome to the technical support center for (R)-trans-Cyclooctenol ((R)-TCO-OH). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful execution of your experiments.
Stability of this compound: Data Summary
The stability of this compound is crucial for its effective use in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. The primary degradation pathway for TCO derivatives is isomerization to the unreactive cis-cyclooctene (CCO) isomer. This process can be influenced by several factors, including temperature, pH, and the presence of certain reagents.
Table 1: Stability of TCO-OH and Related Derivatives in Organic Solvents
| Compound | Solvent | Temperature (°C) | Time | Stability (% Remaining) | Citation |
| rel-(1R, 4E, pR)-cyclooct-4-enol (equatorial TCO-OH) | Methanol | 25 | 3 days | >99% | [1] |
| rel-(1R, 4E, pR)-cyclooct-4-enol (equatorial TCO-OH) | Methanol | 25 | 7 days | >99% | [1] |
| TCO derivative | DMSO-d6 | 90 | 20 min | 98% (2% isomerization) | |
| TCO derivative | DMSO-d6 | 90 | 70 min | 90% (10% isomerization) |
Table 2: Stability of TCO Derivatives in Aqueous Buffers
| Compound | Buffer | pH (pD) | Temperature (°C) | Time | Stability (% Remaining) | Citation |
| d-TCO derivative | Phosphate buffered D2O | 7.4 | Room Temp. | 14 days | No isomerization observed | [2] |
| s-TCO | Phosphate buffered D2O | 7.4 | 25 | 3 days | 69% | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The main cause of instability is the isomerization of the reactive trans-isomer to the unreactive cis-isomer.[1] This process is often catalyzed by the presence of thiols (e.g., DTT, glutathione) and copper-containing proteins.
Q2: How should I store my this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C in a dry, dark environment. For stock solutions, use anhydrous solvents like DMSO or DMF and store at -20°C or -80°C.
Q3: What is the optimal pH for reactions involving this compound?
A3: The TCO-tetrazine ligation reaction is generally robust and proceeds efficiently in a pH range of 6 to 9. For specific applications like "click-to-release," the rate of release may be pH-dependent, with lower pH sometimes leading to faster uncaging.
Q4: Can I use buffers containing primary amines, like Tris, with this compound?
A4: While this compound itself is compatible with amine-containing buffers, if you are using an NHS-ester activated this compound for labeling, you must avoid buffers with primary amines as they will compete with the labeling reaction.
Q5: My reaction is slow or incomplete. Could my this compound have degraded?
A5: Yes, degradation of this compound to its inactive cis-isomer could be a reason for slow or incomplete reactions. It is also important to verify the integrity of the tetrazine reaction partner, as some tetrazines can also degrade in aqueous media.
Q6: Which is more stable, the axial or equatorial isomer of TCO-OH?
A6: Generally, substituents on a cyclohexane-like ring are more stable in the equatorial position to minimize steric hindrance. However, the axial isomer of 5-hydroxy-trans-cyclooctene has been reported to be more reactive in the Diels-Alder reaction than the equatorial isomer. The this compound designation refers to the stereochemistry of the hydroxyl group, and both axial and equatorial conformations are possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction yield | Degradation of this compound: Isomerization to the inactive cis-isomer. | - Confirm the integrity of your this compound stock solution using NMR or HPLC (see protocols below).- Avoid prolonged exposure to heat and light.- If your reaction buffer contains thiols, consider using a radical inhibitor like Trolox to suppress isomerization. |
| Degradation of tetrazine: Some tetrazine derivatives are unstable in aqueous media. | - Use freshly prepared tetrazine solutions.- Check the stability of your specific tetrazine derivative under the reaction conditions. | |
| Suboptimal pH: The reaction rate can be influenced by pH. | - Ensure the reaction buffer is within the optimal pH range of 6-9. | |
| Variability in reaction rates | Presence of catalysts for isomerization: Trace amounts of copper or thiols in your reagents or buffer can accelerate the degradation of this compound. | - Use high-purity reagents and buffers.- Consider using metal chelators if copper contamination is suspected. |
| Incorrect quantification of reactants: Inaccurate concentrations of this compound or the tetrazine partner. | - Accurately determine the concentration of your stock solutions using a reliable method like qNMR or UV-Vis spectroscopy for the tetrazine. | |
| Precipitation of reactants or product | Poor aqueous solubility: this compound or the tetrazine-conjugated molecule may have limited solubility in the reaction buffer. | - Consider using a PEGylated version of this compound to enhance solubility.- A small percentage of a compatible organic co-solvent (e.g., DMSO, DMF) can be added, but verify its compatibility with your experimental system. |
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Assessing this compound Stability
This protocol allows for the direct quantification of this compound and the detection of its cis-isomer.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard with a known concentration and a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard. Dissolve them in a precise volume of the deuterated solvent in a vial.
-
NMR Acquisition: Transfer the solution to an NMR tube. Acquire a 1H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate quantification.
-
Data Analysis:
-
Identify the characteristic peaks for the trans-isomer of TCO-OH (alkene protons) and the internal standard.
-
Integrate the area of these peaks.
-
Calculate the concentration of this compound relative to the internal standard.
-
Monitor for the appearance of new peaks corresponding to the cis-isomer over time or after exposure to specific conditions (pH, temperature). The percentage of isomerization can be calculated from the relative integration of the alkene protons of the trans and cis isomers.
-
Protocol 2: HPLC Analysis of this compound Isomerization
This protocol is used to separate and quantify the trans and cis isomers of TCO-OH.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration. For stability studies, incubate aliquots of this solution under the desired pH and temperature conditions.
-
HPLC Method:
-
Use a C18 column.
-
Develop a gradient or isocratic elution method to separate the trans and cis isomers. A typical mobile phase could be a mixture of acetonitrile and water.
-
Set the UV detector to a wavelength where both isomers have some absorbance (e.g., around 210 nm).
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Identify the peaks corresponding to the trans and cis isomers based on their retention times (the cis-isomer is typically less retained on a C18 column).
-
Calculate the percentage of each isomer by integrating the peak areas.
-
Plot the percentage of the remaining trans-isomer over time to determine the stability and calculate the half-life under the tested conditions.
-
Visualized Workflows and Relationships
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for TCO-tetrazine reactions.
References
- 1. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (R)-TCO-OH and (S)-TCO-OH Reactivity
This guide provides an objective comparison of the reactivity of (R)-TCO-OH and (S)-TCO-OH, the two stereoisomers of 5-hydroxy-trans-cyclooctene. The comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their bioorthogonal chemistry applications. The core of this analysis lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines, a cornerstone of "click chemistry" known for its exceptional speed and biocompatibility.[1][2]
The Role of Stereochemistry in Reactivity
The reactivity of functionalized trans-cyclooctenes is critically influenced by the stereochemistry of the substituent on the cyclooctene ring.[3] In its most stable, crown-like conformation, a substituent at the 5-position can exist in one of two orientations: axial or equatorial.[3][4]
-
This compound (axial isomer): The axial isomer is characterized by higher ring strain. Density functional theory (DFT) calculations have shown the axial isomer to be approximately 1.1 kcal/mol higher in energy than its equatorial counterpart. This increased strain energy results in a pre-distorted conformation that is closer to the transition state of the Diels-Alder reaction, thus lowering the activation energy and significantly accelerating the reaction rate.
-
(S)-TCO-OH (equatorial isomer): The equatorial isomer exists in a lower energy, more stable conformation. While still highly reactive due to the inherent strain of the trans-double bond, it reacts more slowly with tetrazines compared to the axial isomer.
Experimentally, the axial isomer has been found to be up to four times more reactive than the equatorial isomer, a critical factor for applications requiring rapid kinetics at low concentrations, such as in vivo imaging and pretargeted therapy.
Quantitative Reactivity Data
The difference in reactivity is quantified by the second-order rate constant (k₂), which measures the speed of the reaction between the TCO isomer and a tetrazine partner. The data below, gathered from literature, clearly demonstrates the kinetic superiority of the axial isomer.
| TCO Isomer | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | (80 ± 0.2) x 10³ | Aqueous Media |
| equatorial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | (22 ± 0.04) x 10³ | Aqueous Media |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified |
Table 1: Comparison of second-order rate constants for axial and equatorial TCO-OH isomers reacting with a common tetrazine partner. Data compiled from multiple sources.
Experimental Protocols
Accurate comparison of reactivity requires precise experimental methods. The following protocols outline the standard procedures for kinetic analysis and a common application in bioconjugation.
This protocol describes the measurement of reaction kinetics using stopped-flow spectrophotometry, a technique suitable for very fast reactions.
Materials:
-
This compound (axial isomer) and (S)-TCO-OH (equatorial isomer) stock solutions in DMSO.
-
Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine) stock solution in DMSO.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, equilibrated to 25°C or 37°C.
Procedure:
-
Reactant Preparation: Prepare working solutions of the TCO isomer and the tetrazine in the reaction buffer. The final concentration of TCO should be in at least 10-fold excess of the tetrazine concentration to ensure pseudo-first-order kinetics.
-
Instrument Setup: Load the TCO solution into one syringe of a stopped-flow spectrophotometer and the tetrazine solution into the other. Allow the solutions to equilibrate to the desired temperature (e.g., 37°C) for at least 10 minutes.
-
Data Acquisition: Trigger the instrument to rapidly mix the two solutions (1:1 v/v). Monitor the reaction by recording the decrease in the tetrazine's characteristic absorbance, typically between 510 and 550 nm, over time.
-
Data Analysis: Fit the resulting absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculation: The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO isomer in excess. Repeat the experiment with multiple TCO concentrations and plot k_obs versus [TCO]; the slope of the resulting line gives the k₂ value.
This protocol provides a general workflow for conjugating two proteins using TCO-tetrazine ligation.
Materials:
-
Protein A and Protein B (1-5 mg/mL in amine-free buffer, e.g., PBS).
-
TCO-PEG-NHS ester and Methyl-tetrazine-PEG-NHS ester (10 mM in anhydrous DMSO).
-
1 M Sodium Bicarbonate (NaHCO₃).
-
Quenching Buffer (1 M Tris-HCl, pH 8.0).
-
Spin desalting columns.
Procedure:
-
Protein A Activation (TCO): To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃. Immediately add a 20-fold molar excess of TCO-PEG-NHS ester. Incubate for 60 minutes at room temperature.
-
Protein B Activation (Tetrazine): In a separate reaction, repeat step 1 using Protein B and the methyl-tetrazine-PEG-NHS ester.
-
Quenching and Purification: Stop both reactions by adding quenching buffer to a final concentration of 50-100 mM and incubating for 5 minutes. Remove excess, unreacted NHS esters from each protein solution using spin desalting columns.
-
Ligation Reaction: Combine the TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.
-
Incubation: Incubate the mixture for 30-120 minutes at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the tetrazine's pink color.
-
Final Purification: If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography. The conjugate is now ready for use or can be stored at 4°C.
Conclusion
The evidence strongly indicates that the stereochemistry of TCO-OH is a determining factor in its reactivity with tetrazines. The This compound (axial) isomer exhibits significantly faster reaction kinetics, with a rate constant up to four times higher than that of the (S)-TCO-OH (equatorial) isomer . This enhanced reactivity is attributed to the greater ring strain of the axial conformation. For researchers and drug developers working on applications where reaction speed is paramount, such as in vivo pretargeting or rapid cellular labeling, the axial this compound isomer is the superior choice. Conversely, for applications where stability might be a greater concern over speed, the properties of the equatorial isomer could be considered.
References
A Head-to-Head Comparison of (R)-TCO-OH and DBCO for Copper-Free Click Chemistry in Bioconjugation and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, applications, and experimental considerations of (R)-TCO-OH and DBCO, two prominent reagents in the field of copper-free click chemistry.
In the landscape of bioconjugation, the ability to selectively and efficiently label biomolecules in complex biological environments is paramount. Copper-free click chemistry has emerged as a powerful tool, enabling the covalent ligation of molecules with high specificity and biocompatibility. Among the various reagents developed for this purpose, this compound (a stereoisomer of trans-cyclooctenol) and Dibenzocyclooctyne (DBCO) have garnered significant attention. This guide provides an in-depth, objective comparison of these two key molecules, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications in drug development, diagnostics, and fundamental research.
This compound participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine partners, a reaction renowned for its exceptionally fast kinetics.[1] In contrast, DBCO reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction valued for its stability and specificity.[2] The choice between these two powerful chemistries hinges on a nuanced understanding of their respective strengths and weaknesses in terms of reaction speed, stability, and hydrophilicity.
Quantitative Performance Comparison
The following tables summarize the key quantitative data comparing the performance of this compound and DBCO in copper-free click chemistry reactions.
Table 1: Reaction Kinetics
| Feature | This compound (with Tetrazine) | DBCO (with Azide) | Key Advantage |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | - |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹[1][3] | ~10⁻¹ - 10¹ M⁻¹s⁻¹[4] | This compound |
| Typical Reaction Time | Seconds to minutes | Minutes to hours | This compound |
| Required Concentration | Low (nanomolar to micromolar) | Micromolar to millimolar | This compound |
Table 2: Stability and Hydrophilicity
| Feature | This compound | DBCO | Key Advantage |
| Stability in Aqueous Buffer (pH 7.4) | Generally stable, but can be prone to isomerization to the unreactive cis-isomer, a process that can be catalyzed by thiols or transition metals. | Highly stable for extended periods. | DBCO |
| Stability in Presence of Thiols (e.g., DTT, GSH) | Susceptible to isomerization, which can be a concern in the reducing environment of the cell cytoplasm. One study, however, reported surprising stability to GSH and DTT over a 24-hour period. | Generally more stable in the presence of thiols. | DBCO |
| pH Stability | Stable over a broad pH range, but isomerization rate can be pH-dependent. | Stable across a wide pH range. A study on sulfo-DBCO showed that higher pH values (up to 10) generally increased SPAAC reaction rates. | DBCO |
| Calculated logP (cLogP) | ~1.5 - 2.0 (hydrophobic, though derivatives with improved hydrophilicity exist) | ~3.5 (highly hydrophobic) | This compound (more hydrophilic) |
Experimental Protocols
Detailed methodologies for utilizing this compound and DBCO in a typical antibody labeling experiment are provided below. These protocols are designed to be comparative, highlighting the key differences in handling and reaction conditions.
Protocol 1: Antibody-Fluorophore Conjugation using TCO-Tetrazine Click Chemistry
Objective: To conjugate a tetrazine-modified fluorophore to an antibody functionalized with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
(R)-TCO-NHS ester
-
Tetrazine-fluorophore conjugate
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
-
Activation of Antibody with (R)-TCO-NHS Ester:
-
Immediately before use, prepare a 10 mM stock solution of (R)-TCO-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the (R)-TCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching and Purification of TCO-Antibody:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 5-15 minutes at room temperature.
-
Remove excess, unreacted (R)-TCO-NHS ester using a spin desalting column equilibrated with the reaction buffer.
-
-
Click Reaction with Tetrazine-Fluorophore:
-
Prepare a stock solution of the tetrazine-fluorophore in a compatible solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the tetrazine-fluorophore to the purified TCO-antibody.
-
Incubate the reaction for 15-60 minutes at room temperature. The reaction is typically very rapid.
-
-
Purification of the Final Conjugate:
-
Purify the antibody-fluorophore conjugate from unreacted tetrazine-fluorophore using a spin desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and the appropriate wavelength for the fluorophore.
-
Protocol 2: Antibody-Fluorophore Conjugation using DBCO-Azide Click Chemistry
Objective: To conjugate an azide-modified fluorophore to an antibody functionalized with DBCO.
Materials:
-
Antibody of interest in an amine-free, azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Azide-fluorophore conjugate
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 100 mM glycine or Tris)
-
Spin desalting columns
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free and, critically, azide-free buffer. Buffer exchange if necessary.
-
-
Activation of Antibody with DBCO-NHS Ester:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO content should not exceed 20%.
-
Incubate for 60 minutes at room temperature.
-
-
Quenching and Purification of DBCO-Antibody:
-
Add the quenching solution to neutralize any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes.
-
Purify the DBCO-antibody using a spin desalting column equilibrated with the reaction buffer.
-
-
Click Reaction with Azide-Fluorophore:
-
Prepare a stock solution of the azide-fluorophore.
-
Add a 2- to 4-fold molar excess of the azide-fluorophore to the purified DBCO-antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using a spin desalting column or another appropriate liquid chromatography method to remove excess azide-fluorophore.
-
-
Characterization:
-
Determine the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~310 nm (for DBCO), as well as the absorbance maximum of the fluorophore.
-
Visualizing the Application: Workflows and Pathways
The choice between this compound and DBCO is often dictated by the specific experimental context. The following diagrams, generated using the DOT language, illustrate scenarios where their distinct properties are critical.
Caption: Pre-targeting workflow comparing this compound and DBCO for in vivo imaging.
The pre-targeting strategy for in vivo imaging exemplifies a key application where the choice between this compound and DBCO is critical. In this approach, a non-radiolabeled antibody conjugated to the click handle is administered first, allowed to accumulate at the target site (e.g., a tumor), while the unbound antibody is cleared from circulation. Subsequently, a small, radiolabeled probe carrying the complementary reactive group is administered, which rapidly reacts with the pre-localized antibody. The extremely fast kinetics of the TCO-tetrazine reaction are highly advantageous here, enabling rapid signal generation at the target site before the small probe is cleared from the body. While the DBCO-azide reaction can also be used, its slower kinetics may result in a lower signal-to-noise ratio in applications requiring very rapid imaging post-injection.
Caption: Signaling pathway analysis using kinase inhibitors functionalized with this compound or DBCO.
In live-cell imaging applications, particularly for tracking dynamic cellular processes like kinase activity, the reaction kinetics play a crucial role. This diagram illustrates a scenario where a kinase inhibitor is functionalized with either this compound or DBCO to probe target engagement within a live cell. The rapid kinetics of the TCO-tetrazine ligation allow for "snapshot" labeling with high temporal resolution. This is ideal for studying transient signaling events. In contrast, the slower DBCO-azide reaction may require longer incubation times with the fluorescent probe, which could lead to probe washout or internalization, potentially complicating the interpretation of dynamic events. However, the greater stability of the DBCO handle could be advantageous for long-term tracking experiments where the probe's integrity over extended periods is critical.
Conclusion
Both this compound and DBCO are invaluable tools for copper-free click chemistry, each with a distinct set of advantages that make them suitable for different applications. The IEDDA reaction between this compound and tetrazines offers unparalleled speed, making it the gold standard for applications requiring rapid conjugation, such as in vivo pre-targeting and high-temporal-resolution live-cell imaging. Conversely, the SPAAC reaction of DBCO with azides, while slower, provides exceptional stability and bioorthogonality, making it a robust and reliable choice for a wide range of bioconjugation applications, especially those requiring long-term stability of the functionalized molecules.
The choice between these two reagents should be guided by a careful consideration of the specific experimental requirements. For applications where reaction speed is the primary concern, this compound is the superior choice. However, when stability and ease of handling are paramount, DBCO presents a more forgiving and dependable option. As the field of bioorthogonal chemistry continues to evolve, a thorough understanding of the performance characteristics of these key reagents will empower researchers to design more sophisticated and impactful experiments in the pursuit of novel therapeutics and diagnostics.
References
Validating (R)-TCO-OH Conjugate Purity: A Comparative Guide to HPLC and MS Analysis
For researchers engaged in bioconjugation, drug development, and proteomics, the purity of reagents is paramount to ensure reliable and reproducible results. (R)-TCO-OH ((R)-trans-cyclooct-4-enol) is a key reagent in copper-free click chemistry, valued for its high reactivity and stability. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound conjugates, with a focus on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We also present a comparative look at the purity of other common click chemistry reagents.
Comparative Purity of Click Chemistry Reagents
The choice of a click chemistry reagent often depends on a balance of reactivity, stability, and purity. While comprehensive head-to-head comparisons under identical analytical conditions are not extensively published, data from various sources provide a strong indication of the purity levels that can be expected from commercial suppliers and in research settings.
| Reagent | Reported Purity | Analytical Method | Source |
| This compound | 99.24% | Not Specified | --INVALID-LINK--[1] |
| TCO-OH | 90% | Not Specified | --INVALID-LINK--[2] |
| TCO-functionalized peptide | >96% | Analytical HPLC | --INVALID-LINK--[3] |
| BCN-functionalized peptide | >95% | Analytical HPLC | --INVALID-LINK--[3] |
| DBCO-containing molecules | Not explicitly quantified in comparative studies, but generally available at high purity. | HPLC | Inferred from multiple sources |
Note: The purity of click chemistry reagents can vary between batches and suppliers. It is crucial to validate the purity of each new lot of reagent and its conjugates for critical applications.
Experimental Protocols for Purity Validation
Accurate determination of the purity of this compound conjugates relies on robust analytical methods. Below are detailed protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS).
Reversed-Phase HPLC (RP-HPLC) Protocol
RP-HPLC is a powerful technique for separating and quantifying the components of a mixture based on their hydrophobicity. This method is well-suited for assessing the purity of small molecule this compound conjugates.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 254 nm are commonly used for detecting organic molecules.
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the this compound conjugate in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the this compound conjugate by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
ESI-MS is used to determine the molecular weight of the this compound conjugate, confirming its identity and providing an additional measure of purity.
Instrumentation:
-
Electrospray Ionization-Time of Flight (ESI-TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the this compound conjugate (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol containing 0.1% formic acid to facilitate ionization.
Data Acquisition:
-
The sample can be introduced into the ESI source via direct infusion or through an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, for the specific analyte.
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the observed mass to the calculated theoretical mass of the this compound conjugate to confirm its identity. The presence of significant unexpected peaks may indicate impurities.
Experimental Workflow for Purity Validation
A systematic workflow is essential for the accurate and reproducible validation of this compound conjugate purity. The following diagram illustrates a typical workflow from sample preparation to data analysis and interpretation.
Signaling Pathways in Bioorthogonal Chemistry
The validation of this compound conjugate purity is a critical step in ensuring the success of subsequent bioorthogonal reactions. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of this field. The following diagram illustrates this key reaction pathway.
By employing these rigorous analytical methods and a structured workflow, researchers can confidently validate the purity of their this compound conjugates, leading to more reliable and reproducible outcomes in their scientific endeavors.
References
A Head-to-Head Comparison of Linkers for PROTACs: (R)-TCO-OH vs. Other Emerging and Traditional Moieties
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker, the component that connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of a novel clickable linker, (R)-trans-Cyclooctenol ((R)-TCO-OH), with other commonly employed linker types, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
The Evolving Landscape of PROTAC Linkers
PROTAC linkers are broadly categorized based on their chemical structure and properties, which in turn dictate their impact on the PROTAC's performance. The most common classes include flexible linkers like polyethylene glycol (PEG) and alkyl chains, and more conformationally restricted rigid linkers. A newer class of "clickable" linkers, exemplified by this compound, has emerged, offering unique advantages in PROTAC synthesis and application.
This compound: A Bioorthogonal Tool for PROTAC Development
This compound is a trans-cyclooctene-based linker that participates in bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules. This highly efficient and specific "click chemistry" allows for the modular and rapid assembly of PROTACs. A key application of TCO-based linkers is in the generation of in-cell click-formed proteolysis targeting chimeras (CLIPTACs). This innovative strategy involves the administration of two smaller, more cell-permeable precursors—a TCO-linked ligand for the protein of interest (POI) and a tetrazine-linked ligand for the E3 ligase. These precursors then react inside the cell to form the active, full-length PROTAC.
Quantitative Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker can significantly impact these parameters.
While direct head-to-head studies comparing pre-formed this compound-linked PROTACs with those containing traditional linkers are still emerging, the primary advantage of TCO linkers lies in the CLIPTAC approach. The following table summarizes the performance of an intracellularly formed BRD4-degrading CLIPTAC versus its pre-formed counterpart.
| Linker Strategy | Target Protein | E3 Ligase Ligand | Cell Line | Degradation Performance | Reference |
| In-cell formed CLIPTAC | BRD4 | Thalidomide (CRBN) | HeLa | Concentration-dependent degradation | [1] |
| Pre-formed TCO-linked PROTAC | BRD4 | Thalidomide (CRBN) | HeLa | No degradation observed | [1] |
This data highlights the potential of the TCO-linker-based CLIPTAC strategy to overcome the delivery challenges associated with large, pre-formed PROTACs. The lack of degradation with the pre-formed TCO-linked PROTAC in this study suggests poor cell permeability of the larger molecule.
The following tables provide a comparative overview of the performance of traditional PEG and alkyl linkers in various PROTAC systems.
Table 2: Performance of PEG-Linked PROTACs
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 15 | Androgen Receptor | Cereblon | PEG | LNCaP | 10 | 33 | [2] |
| MZ1 | BRD4 | VHL | PEG | HeLa | ~25 | >95 | [3] |
Table 3: Performance of Alkyl-Linked PROTACs
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 8 | KEAP1 | KEAP1 | 7-atom alkyl | HEK293T | 11 | >90 | [4] |
| PROTAC 10 | KEAP1 | KEAP1 | 9-atom alkyl | HEK293T | <100 | >90 |
Visualizing PROTAC Mechanisms and Workflows
Caption: The PROTAC brings the target protein and an E3 ligase together, leading to ubiquitination and degradation.
Caption: CLIPTACs are formed inside the cell from two smaller, more permeable precursors.
Experimental Protocols
Synthesis of a TCO-Linked PROTAC (Illustrative)
The synthesis of a PROTAC using a TCO linker typically involves the separate synthesis of the TCO-functionalized moiety and the other binding ligand, followed by a final coupling step. For CLIPTACs, one ligand is functionalized with TCO and the other with tetrazine.
Materials:
-
This compound
-
POI-binding ligand with a suitable functional group for coupling (e.g., amine, carboxylic acid)
-
E3 ligase-binding ligand with a suitable functional group for coupling
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
General Procedure:
-
Functionalization of this compound: The hydroxyl group of this compound can be activated or converted to another functional group (e.g., an amine or a carboxylic acid) to facilitate coupling to one of the PROTAC ligands.
-
Ligand Coupling: The functionalized TCO linker is then coupled to either the POI-binding ligand or the E3 ligase ligand using standard peptide coupling or other suitable conjugation chemistries.
-
Final PROTAC Assembly: The resulting TCO-ligand conjugate is then coupled to the second ligand to yield the final PROTAC.
-
Purification and Characterization: The final PROTAC is purified by HPLC and its identity and purity are confirmed by LC-MS and NMR.
Western Blotting for Determination of DC50 and Dmax
This protocol provides a standard method for quantifying the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The linker is a critical component in the design of effective PROTACs. While traditional flexible linkers like PEG and alkyl chains have been widely used and have demonstrated success, the emergence of clickable linkers such as this compound offers new possibilities for PROTAC development. The primary advantage of TCO-based linkers currently lies in their application in the CLIPTAC strategy, which addresses the challenge of poor cell permeability of large PROTAC molecules by enabling their intracellular assembly. As the field of targeted protein degradation continues to evolve, further head-to-head comparisons of pre-formed PROTACs with diverse linker types, including this compound, will be crucial for establishing comprehensive structure-activity relationships and guiding the rational design of the next generation of protein-degrading therapeutics.
References
- 1. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
A Comparative Guide to the Characterization of (R)-TCO-OH Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody labeling using (R)-TCO-OH and other common bioconjugation techniques. The following sections detail the performance of this compound labeled antibodies against key alternatives, supported by experimental data and detailed protocols for reproduction.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a derivative of trans-cyclooctene, a key component in the field of bioorthogonal chemistry. It contains a highly strained double bond that readily reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" is exceptionally fast and specific, allowing for the precise attachment of molecules to antibodies in complex biological environments without interfering with native biochemical processes. The hydroxyl group (-OH) on this compound provides a handle for further functionalization, though it is often the TCO-NHS ester variant that is used to directly label antibodies on their lysine residues.
Comparison of Antibody Labeling Chemistries
The choice of conjugation chemistry is critical as it impacts the stability, homogeneity, and ultimately, the in vivo performance of an antibody conjugate. This section compares the TCO-tetrazine ligation with two widely used alternatives: strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO, and traditional maleimide-thiol conjugation.
Quantitative Performance Comparison
The following table summarizes key performance metrics for each conjugation chemistry based on published experimental data.
| Feature | TCO-Tetrazine Ligation | DBCO-Azide (SPAAC) | Maleimide-Thiol Coupling |
| Reaction Rate (k₂) (M⁻¹s⁻¹) | ~1,000 - 3,300,000[1] | ~0.1 - 1.0 | ~1,000 (at pH 7) |
| Target Residue | Primary Amines (Lysine) via TCO-NHS ester | Primary Amines (Lysine) via DBCO-NHS ester | Thiols (Cysteine) |
| Bioorthogonality | High | High | Moderate (potential cross-reactivity) |
| Linkage Stability | Generally stable covalent bond. | Highly stable triazole ring. | Susceptible to retro-Michael reaction (thiol exchange) in vivo, leading to deconjugation.[2][3][4] |
| Key Stability Concerns | Isomerization of trans-cyclooctene to its non-reactive cis-isomer, which can be catalyzed by thiols or transition metals.[5] | Generally considered very stable. | Premature drug release due to the reversibility of the thioether bond, especially in the presence of endogenous thiols like albumin. |
| Homogeneity of Conjugate | Can be heterogeneous when targeting surface lysines. | Can be heterogeneous when targeting surface lysines. | Can be highly homogeneous if targeting engineered or specific interchain cysteines. |
Stability Data Summary
| Linkage Type | Stability Challenge | Reported In Vitro/In Vivo Data |
| TCO-Tetrazine | TCO isomerization | A TCO-modified IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks at 4°C in phosphate buffer. This loss was reduced to 7% when stored at -20°C. |
| Maleimide-Thiol | Retro-Michael Reaction | Thiosuccinimide adducts can have a half-life of approximately 4-5 days in vivo (in rats) before deconjugation. The presence of endogenous thiols like albumin can facilitate this drug exchange. |
Experimental Workflows and Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical reactions and the general workflow for producing and characterizing a labeled antibody.
Detailed Experimental Protocols
The following are detailed protocols for the conjugation of antibodies using TCO-NHS, DBCO-NHS, and maleimide reagents, as well as key characterization assays.
Protocol 1: Antibody Labeling with TCO-NHS Ester
This protocol describes the labeling of primary amines (lysine residues) on an antibody with a TCO-NHS ester.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. A common buffer is 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
-
Quenching (Optional):
-
To quench any unreacted TCO-NHS ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS.
-
Protocol 2: Antibody Labeling with DBCO-NHS Ester
This protocol is for labeling primary amines on an antibody with a DBCO-NHS ester for subsequent SPAAC.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL. Avoid buffers containing primary amines like Tris.
-
If necessary, perform a buffer exchange.
-
-
DBCO-NHS Ester Preparation:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 6- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. A 6-fold excess is recommended to achieve an average degree of labeling of approximately 1.5.
-
Incubate for 1 hour at room temperature.
-
-
Quenching:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
-
Purification:
-
Purify the DBCO-labeled antibody from excess reagent using a desalting column or dialysis.
-
Protocol 3: Site-Specific Antibody Labeling with a Maleimide Reagent
This protocol targets the interchain disulfide bonds of an IgG1 antibody for a more homogeneous conjugate.
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).
-
Add a 10-fold molar excess of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate for 30 minutes at room temperature to selectively reduce the interchain disulfide bonds while leaving the intrachain disulfides intact.
-
-
Maleimide Reagent Preparation:
-
Dissolve the maleimide-functionalized molecule in DMSO or DMF to create a stock solution (typically 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide reagent to the reduced antibody solution.
-
The reaction should be performed at a pH of 6.5-7.5 to ensure specificity for thiols over amines.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted maleimide reagent and reducing agent by size-exclusion chromatography or using a desalting column.
-
Protocol 4: Plasma Stability Assay of Antibody Conjugates
This assay assesses the stability of the conjugate in a physiologically relevant matrix.
-
Incubation:
-
Incubate the antibody conjugate in plasma (e.g., human, mouse, rat) from the species of interest at a defined concentration (e.g., 1 mg/mL) at 37°C.
-
Include a control sample incubated in buffer (e.g., PBS) to monitor intrinsic stability.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).
-
-
Sample Preparation:
-
For analysis of drug release, precipitate plasma proteins from the aliquots using an organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant.
-
For analysis of the intact conjugate, the ADC can be isolated from the plasma using immunoaffinity capture (e.g., using anti-human Fc coated magnetic beads).
-
-
Analysis:
-
Analyze the supernatant for released payload using liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the captured, intact ADC to determine the change in the drug-to-antibody ratio (DAR) over time, also by LC-MS.
-
Quantify the percentage of intact conjugate at each time point by comparing the peak area to the time zero sample.
-
Protocol 5: ELISA for Determining Binding Affinity of Antibody Conjugates
This protocol is to assess whether the conjugation process has impacted the antibody's ability to bind its target antigen.
-
Plate Coating:
-
Coat the wells of a 96-well high-binding ELISA plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Antibody Incubation:
-
Prepare serial dilutions of both the conjugated antibody and the unconjugated (native) antibody in the blocking buffer.
-
Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate thoroughly.
-
Add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot the absorbance versus the antibody concentration and fit the data to a four-parameter logistic curve to determine the EC50 value for both the conjugated and unconjugated antibodies. A significant shift in the EC50 value indicates a change in binding affinity.
-
References
- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
literature review comparing different bioorthogonal labeling techniques
A comprehensive comparison of bioorthogonal labeling techniques is crucial for researchers, scientists, and drug development professionals to select the most appropriate method for their specific applications.[1] This guide provides an objective overview of the leading bioorthogonal reactions, supported by experimental data, detailed protocols, and illustrative diagrams to facilitate informed decision-making.
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[2][3] These reactions involve pairs of mutually reactive functional groups that are abiotic and do not interact with the vast array of functional groups present in biological molecules.[4] The primary criteria for a bioorthogonal reaction are that it must be highly selective, yield stable products in high yields, proceed quickly at low concentrations, and occur under physiological conditions (temperature, pH, and aqueous environment).[2] This technology has become an invaluable tool for studying biomolecules such as proteins, glycans, lipids, and nucleic acids in their native environments, with significant applications in imaging, diagnostics, and drug delivery.
Comparison of Key Bioorthogonal Labeling Techniques
The most widely used bioorthogonal reactions include the Staudinger ligation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction, commonly known as tetrazine ligation. Each of these techniques has its own set of advantages and disadvantages, particularly concerning reaction kinetics and biocompatibility.
Quantitative Comparison of Reaction Kinetics
The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂), which indicates how rapidly the reactants are converted into the product. The table below summarizes the typical k₂ values for the most prominent bioorthogonal reactions.
| Reaction Type | Reactants | Catalyst | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Phosphine | None | ~0.001 | High biocompatibility; traceless version forms a native amide bond. | Slow kinetics; phosphine reagents are prone to oxidation. |
| CuAAC (Click Chemistry) | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴ | Very fast reaction rates and high efficiency. | Copper catalyst is toxic to living cells, limiting in vivo applications. |
| SPAAC (Copper-Free Click) | Strained Alkyne + Azide | None | 10⁻³ - 1 | Excellent biocompatibility, ideal for live-cell and in vivo imaging. | Slower than CuAAC; bulky cyclooctynes can be difficult to incorporate. |
| IEDDA (Tetrazine Ligation) | Tetrazine + Strained Alkene/Alkyne | None | 1 - 10⁶ | Exceptionally fast kinetics; highly biocompatible and tunable. | Bulky reagents may perturb the system under study. |
Detailed Experimental Protocols
The successful application of bioorthogonal labeling techniques relies on robust and well-defined experimental protocols. The following sections provide generalized methodologies for protein labeling in live mammalian cells. These should be considered as a starting point, as optimization is often required for specific proteins and probes.
General Protocol for Live-Cell Protein Labeling
This protocol describes a two-step process: first, the incorporation of a bioorthogonal handle into a protein of interest, and second, the labeling of this handle with a reporter probe.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmid DNA encoding the protein of interest with a bioorthogonal handle (e.g., an unnatural amino acid)
-
Transfection reagent
-
Bioorthogonal labeling probe (e.g., a fluorescent dye conjugated to the reactive partner)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Imaging equipment (e.g., confocal microscope)
Procedure:
-
Cell Seeding: Seed the mammalian cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Transfect the cells with the plasmid DNA encoding the target protein containing the bioorthogonal handle using a suitable transfection reagent, following the manufacturer's instructions.
-
Expression and Incorporation: Culture the cells for 24-48 hours to allow for the expression of the target protein and the incorporation of the bioorthogonal handle.
-
Labeling: Prepare a stock solution of the bioorthogonal probe in DMSO. Dilute the stock solution in fresh cell culture medium to the desired final concentration. Remove the old medium from the cells and add the medium containing the probe. Incubate for a specific period (e.g., 30 minutes to 3 hours) at 37°C.
-
Washing: After incubation, wash the cells two to three times with PBS to remove the excess probe.
-
Imaging: The live cells can now be imaged directly using a fluorescence microscope with the appropriate settings for the chosen fluorophore.
-
(Optional) Fixation and Permeabilization: For certain applications, cells may be fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS. If the target is intracellular and the probe is cell-impermeable, a permeabilization step with a detergent like Triton X-100 may be necessary before labeling.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and pathways involved in bioorthogonal labeling experiments.
Caption: A generalized experimental workflow for labeling proteins in living cells.
Caption: A signaling pathway for metabolic labeling of cell-surface glycans.
Conclusion
The choice of a bioorthogonal labeling technique is highly dependent on the specific experimental context. For applications requiring rapid kinetics, such as in vivo imaging with short-lived probes, tetrazine ligation is often the preferred method. When biocompatibility is the primary concern and slower kinetics are acceptable, SPAAC and Staudinger ligation are excellent choices. CuAAC remains a powerful tool for in vitro applications where its speed and efficiency are paramount. By understanding the distinct characteristics of each technique, researchers can better design experiments to probe complex biological systems with high precision and minimal perturbation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (R)-TCO-OH
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-TCO-OH, a widely used reagent in click chemistry for the synthesis of PROTACs and other bioconjugates. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is vital for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Chemical Name | (R)-trans-Cyclooctenol |
| Synonyms | This compound, (E)-cyclooct-4-enol |
| CAS Number | 39637-78-0 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.2 g/mol |
| Appearance | Solid or oil |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO |
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
General Handling:
-
Handle this compound in a well-ventilated area, preferably within a fume hood.
-
Avoid inhalation of any vapors or dust.
-
Prevent contact with skin and eyes.
-
Keep away from sources of ignition as it may be flammable.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's official hazardous waste management program.[1][2] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][3]
Experimental Protocol for Waste Collection:
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible mixtures. For instance, do not mix it with strong oxidizing agents, acids, or bases.[4]
-
-
Selection of Waste Container:
-
Use a dedicated, properly labeled, and chemically compatible waste container.
-
The container must have a secure, tight-fitting lid to prevent leaks and evaporation.
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container.
-
If the waste is in a solution (e.g., dissolved in DMSO), label the container with the full chemical names and approximate concentrations of all components.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., Flammable, Irritant) if known.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup and proper disposal.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (R)-TCO-OH
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, storage, and disposal of (R)-TCO-OH, a key reagent in click chemistry for the synthesis of PROTACs. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of this reactive compound.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for the (R)-stereoisomer of TCO-OH is not publicly available, the SDS for TCO-OH provides essential safety information applicable to its handling. The primary hazards identified include potential skin, eye, and respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.
Standard Laboratory Attire:
-
Lab Coat: A full-length lab coat should be worn at all times to protect from splashes.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Specific PPE for Handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects against splashes and vapors. |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the reagent. |
| Respiratory Protection | Fume Hood | Well-ventilated | Minimizes inhalation of any potential vapors or aerosols. For situations outside of a fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational and Disposal Plans
Proper handling and disposal of this compound are crucial for safety and environmental protection.
Handling and Storage
This compound is sensitive to light and moisture.
-
Receiving and Storage: Upon receipt, store the compound at -20°C in a tightly sealed container, protected from light.
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation. Handle the compound in a well-ventilated fume hood.
-
Solutions: If preparing solutions, use anhydrous solvents such as DMSO or DMF.
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocol: General Guidance for a Click Chemistry Reaction
While specific protocols will vary based on the experimental design, a general workflow for a click chemistry reaction involving this compound and a tetrazine-containing molecule is as follows.
-
Preparation: Bring this compound and the tetrazine compound to room temperature.
-
Dissolution: Dissolve the reactants in an appropriate anhydrous solvent (e.g., DMSO, DMF).
-
Reaction: In a fume hood, combine the solutions of this compound and the tetrazine compound. The reaction is typically rapid and can be performed at room temperature.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching and Work-up: Once the reaction is complete, follow the specific work-up procedure for your desired product, which may involve quenching excess reagents and purification by chromatography.
Visual Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Handling and Disposal Workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
